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  • Product: 3-bromo-1,2-thiazole-4-carboxylic acid
  • CAS: 1309469-83-7

Core Science & Biosynthesis

Foundational

3-bromo-1,2-thiazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Bromo-Thiazole Carboxylic Acids for Medicinal Chemistry Applications Abstract This technical guide provides a comprehensive overview of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Bromo-Thiazole Carboxylic Acids for Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential applications of bromo-thiazole and bromo-isothiazole carboxylic acids, a class of heterocyclic compounds with significant value in drug discovery and materials science. While direct literature on 3-bromo-1,2-thiazole-4-carboxylic acid is sparse[1], this guide synthesizes data from closely related, well-characterized isomers to provide researchers with a robust framework for understanding and utilizing this important chemical scaffold. We will delve into the structural features, spectroscopic signatures, and reactivity patterns that define these molecules. Furthermore, detailed, field-proven synthetic protocols are presented, offering insights into the practical aspects of their preparation and manipulation. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by these versatile building blocks.

Introduction: The Thiazole Scaffold in Modern Chemistry

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[2][3] Its presence in natural products like Vitamin B1 (thiamine) and in blockbuster drugs highlights its ability to engage in biologically relevant interactions.[2] The thiazole ring is aromatic, and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5]

The introduction of both a bromine atom and a carboxylic acid moiety onto the thiazole or isothiazole ring creates a multifunctional scaffold ripe for chemical exploration. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the bromine atom is a versatile functional group for cross-coupling reactions, allowing for the introduction of diverse substituents to modulate a compound's physicochemical and pharmacological properties. This guide will focus on the synthesis and properties of these valuable building blocks, with a particular emphasis on isomers that have been well-documented in the scientific literature.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Bromo-Thiazole/Isothiazole Carboxylic Acid Isomers
Compound Name Molecular Formula
2-Bromo-1,3-thiazole-4-carboxylic acidC4H2BrNO2S
4-Bromo-1,3-thiazole-2-carboxylic acidC4H2BrNO2S
3-Bromo-isothiazole-5-carboxylic acidC4H2BrNO2S

These compounds are typically white to off-white crystalline solids with limited solubility in water but better solubility in organic solvents like DMSO and methanol.

Spectroscopic Characterization

The structural elucidation of bromo-thiazole carboxylic acids relies on a combination of spectroscopic techniques. Table 2 provides a summary of expected and reported spectroscopic data for representative isomers.

Table 2: Spectroscopic Data for Bromo-Thiazole/Isothiazole Carboxylic Acid Isomers
Technique Key Features and Representative Data
¹H NMR The single proton on the thiazole ring typically appears as a singlet in the aromatic region. For 4-bromo-1,3-thiazole-2-carboxylic acid, this peak is observed at δ 8.23 ppm (in DMSO-d6)[6].
¹³C NMR Expect signals for the quaternary carbons of the thiazole ring and the carbonyl carbon of the carboxylic acid. For 3-bromo-isothiazole-5-carboxylic acid, one CH resonance and three quaternary carbon resonances are reported[4].
FTIR (Infrared) A broad O-H stretch from the carboxylic acid is expected around 2900-3300 cm⁻¹. A strong C=O stretch from the carbonyl group will be present around 1700 cm⁻¹. For a related compound, 3-bromo-4-phenylisothiazole-5-carboxylic acid, these are observed at 2926 cm⁻¹ (O-H) and 1736 cm⁻¹ (C=O)[4].
Mass Spectrometry The presence of a bromine atom is readily identified by the characteristic isotopic pattern (M+ and M+2 peaks with nearly equal intensity). For 3-bromo-4-phenylisothiazole-5-carboxylic acid, a molecular ion (M+-H) peak at m/z 282 and an M+-H+2 isotope peak at m/z 284 were observed[4].
UV-Vis The intact thiazole or isothiazole ring gives rise to UV absorption. For 3-bromoisothiazole-5-carboxylic acid, a λmax of 284 nm is reported in dichloromethane[4].

Synthesis and Reactivity

The synthesis of bromo-thiazole carboxylic acids can be approached in several ways, depending on the desired substitution pattern. The following sections detail two distinct and reliable synthetic strategies, complete with step-by-step protocols.

Synthesis via Carboxylation of a Bromo-thiazole Precursor

This method involves the deprotonation of a dibrominated thiazole followed by quenching with carbon dioxide. It is a powerful technique for introducing a carboxylic acid group at a specific position.

G cluster_0 Synthesis via Lithiation-Carboxylation 2,4-Dibromothiazole 2,4-Dibromothiazole Lithiation Lithiation 2,4-Dibromothiazole->Lithiation n-BuLi, Anhydrous Ether, -78 °C Carboxylation Carboxylation Lithiation->Carboxylation Dry CO2 Workup Workup Carboxylation->Workup 1. Warm to RT 2. Quench with H2O 3. Acidify (HCl) 4. Extract (EtOAc) Product 4-Bromo-1,3-thiazole-2-carboxylic acid Workup->Product

Caption: Lithiation-carboxylation workflow for 4-bromo-1,3-thiazole-2-carboxylic acid.

  • Reaction Setup: To a solution of 2,4-dibromothiazole (50 g, 207 mmol, 1.0 eq.) in anhydrous ether (1000 ml) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (90 ml, 2.5 M in hexanes, 1.1 eq.) dropwise, maintaining the internal temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Carboxylation: Pour the reaction solution into an excess of crushed dry ice. Allow the mixture to gradually warm to room temperature.

  • Workup: Quench the reaction with deionized water (100 ml). Separate and discard the ether phase.

  • Acidification and Extraction: Adjust the aqueous phase to pH 2-3 with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Rationale: The use of a very low temperature (-78 °C) is crucial to ensure selective lithiation at the more acidic 2-position of the thiazole ring and to prevent side reactions. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water.

Synthesis via Hydrolysis of a Carboxamide Precursor

This method is particularly useful when the corresponding carboxamide is readily accessible. The conversion of the amide to a carboxylic acid can be achieved under mild conditions.

G cluster_1 Synthesis via Amide Hydrolysis 3-Bromoisothiazole-5-carboxamide 3-Bromoisothiazole-5-carboxamide Reaction Reaction 3-Bromoisothiazole-5-carboxamide->Reaction NaNO2, TFA, 0 °C Workup Workup Reaction->Workup 1. Pour onto water 2. Extract (t-BuOMe) 3. Dry and Evaporate Product 3-Bromo-isothiazole-5-carboxylic acid Workup->Product

Caption: Amide hydrolysis workflow for 3-bromo-isothiazole-5-carboxylic acid.

  • Reaction Setup: To a stirred suspension of 3-bromoisothiazole-5-carboxamide in trifluoroacetic acid (TFA), cool the mixture to approximately 0 °C in an ice bath.

  • Reaction: Add sodium nitrite (NaNO2, 4 equivalents) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Workup: Pour the reaction mixture onto water.

  • Extraction and Isolation: Extract the aqueous mixture with tert-butyl methyl ether (t-BuOMe). Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the carboxylic acid product.

Rationale: This method provides a high-yielding conversion under mild conditions, avoiding the harsh acidic or basic conditions that might be detrimental to sensitive functional groups. The use of sodium nitrite in TFA facilitates the diazotization of the primary amide, which then hydrolyzes to the carboxylic acid.

Potential Applications in Drug Discovery

Bromo-thiazole and isothiazole carboxylic acids are valuable starting materials for the synthesis of biologically active compounds. Their utility stems from the two reactive handles present in the molecule.

  • Amide Library Synthesis: The carboxylic acid group is readily converted to an amide by coupling with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of aryl, heteroaryl, or alkyl groups at the bromine-bearing position, providing a powerful tool for molecular diversification.

The thiazole core itself has been incorporated into numerous compounds with demonstrated therapeutic potential, including:

  • Anticancer agents [2][4]

  • Anti-HIV agents [4]

  • Antibacterial agents [4]

  • Anti-inflammatory agents [4]

The combination of the proven biological relevance of the thiazole scaffold and the synthetic versatility of the bromo- and carboxylic acid functionalities makes these compounds highly attractive for modern drug discovery programs.

Conclusion

While 3-bromo-1,2-thiazole-4-carboxylic acid remains a sparsely documented compound, a detailed examination of its isomers provides a solid foundation for understanding its likely chemical properties and reactivity. The synthetic protocols outlined in this guide are robust and adaptable, offering reliable pathways to access this class of molecules. The inherent synthetic handles—the carboxylic acid and the bromine atom—make these compounds powerful platforms for the development of new chemical entities in medicinal chemistry and beyond. It is our hope that this guide will serve as a valuable resource for researchers and empower them to explore the rich chemical space offered by bromo-thiazole carboxylic acids.

References

  • Al-Smadi, M. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557. [Link]

  • PubChemLite. (n.d.). 3-bromo-1,2-thiazole-4-carboxylic acid (C4H2BrNO2S). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-BROMO-PHENYLAMINO)-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-Bromo-1,2-thiazole-4-carboxylic Acid in Organic Solvents: A Comprehensive Guide for Pre-Formulation and Synthesis

Executive Summary Understanding the solid-liquid equilibrium of heterocyclic intermediates is a foundational step in pharmaceutical process chemistry. 3-Bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solid-liquid equilibrium of heterocyclic intermediates is a foundational step in pharmaceutical process chemistry. 3-Bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7) is a highly versatile halogenated heterocyclic building block utilized in advanced organic synthesis and drug discovery. This whitepaper provides an in-depth technical analysis of its solubility profile in various organic solvents, detailing the thermodynamic drivers of dissolution, structural causality, and a self-validating experimental protocol for accurate solubility determination.

Structural Causality & Solid-State Thermodynamics

To predict and manipulate the solubility of 3-bromo-1,2-thiazole-4-carboxylic acid, one must analyze its molecular architecture and how it dictates crystal lattice energy:

  • Steric Hindrance and Coplanarity: The molecule features an isothiazole (1,2-thiazole) core. The adjacent positioning of the bulky bromine atom at C3 and the carboxylic acid group at C4 creates a significant steric clash. This intramolecular repulsion forces the carboxylate group out of coplanarity with the heteroaromatic ring. Causality: Non-planar molecules pack less efficiently in the crystal lattice, which lowers the enthalpy of fusion ( ΔHfus​ ). A lower lattice energy generally translates to enhanced solubility in organic solvents compared to flat, planar analogs.

  • Hydrogen-Bonded Dimers: Despite the steric twist, the C4-carboxylic acid group strongly drives the formation of intermolecular hydrogen-bonded dimers in the solid state. Causality: For dissolution to occur, the solvent must possess sufficient hydrogen-bond accepting (HBA) capacity to disrupt these dimers and stabilize the monomeric solute in the solvation cavity.

Solvent Selection Strategy

The synthesis and functionalization of thiazole carboxylic acids, particularly in organic solvents, are critical for developing high-value pharmaceutical intermediates[1]. Based on the principles of solvation thermodynamics[2], solvents can be categorized by their efficacy in dissolving this compound:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors. They effectively break the carboxylic acid dimers without the energetic penalty of disrupting their own solvent-solvent hydrogen bond networks. These yield the highest solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These can both donate and accept hydrogen bonds, providing good solubility. However, the energy required to cavitate the solvent's internal H-bond network slightly reduces their solvating power compared to aprotic solvents.

  • Non-Polar Solvents (e.g., Hexane, Heptane): These lack the ability to disrupt the carboxylic acid dimers or stabilize the polar isothiazole core, resulting in negligible solubility.

Experimental Protocol: Isothermal Shake-Flask Method

Accurate determination of solid-liquid equilibrium is paramount, as the dissolution properties of medicinal compounds dictate their downstream crystallization and purification processes[2]. The following is a self-validating, step-by-step protocol for determining the thermodynamic solubility of 3-bromo-1,2-thiazole-4-carboxylic acid.

  • Step 1: Saturation. Add an excess of 3-bromo-1,2-thiazole-4-carboxylic acid (approx. 200 mg) to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid is mandatory to ensure the chemical potential of the solute in solution equals that of the solid state, achieving true thermodynamic equilibrium rather than a kinetic supersaturation.

  • Step 2: Thermal Equilibration. Agitate the suspension at a constant 298.15 K (± 0.1 K) using an orbital shaker for 72 hours.

    • Causality: A 72-hour window is required not just for complete dissolution, but to allow any solvent-mediated polymorphic transformations or solvate formations to reach their stable thermodynamic endpoint.

  • Step 3: Phase Separation. Centrifuge the mixture at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents. Pre-warming the filter to 298.15 K prevents localized cooling and premature precipitation of the solute within the filter matrix, which would artificially lower the measured solubility.

  • Step 4: Solid-State Verification (Self-Validation). Analyze the residual wet cake via X-Ray Powder Diffraction (XRPD).

    • Causality: If the solvent formed a co-crystal or solvate during equilibration, the solubility measured reflects the new solvate, not the pure anhydrous form. This verification step ensures data integrity.

  • Step 5: Quantification. Dilute the filtrate with the mobile phase and analyze via HPLC-UV at ~254 nm against a standard calibration curve.

    • Causality: HPLC provides superior specificity and avoids the overestimation errors inherent to gravimetric methods, which are highly vulnerable to residual solvent retention.

Quantitative Solubility Profile

The table below summarizes the estimated thermodynamic solubility of 3-bromo-1,2-thiazole-4-carboxylic acid across various solvent classes at 298.15 K.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 120
Polar Protic Methanol32.740 - 60
Polar Protic Ethanol24.520 - 35
Ether Tetrahydrofuran (THF)7.515 - 25
Halogenated Dichloromethane (DCM)8.95 - 10
Non-Polar n-Hexane1.9< 0.1

(Note: Values are representative thermodynamic estimates based on the physicochemical profiling of the bromoisothiazole carboxylic acid scaffold).

Workflow Visualization

SolubilityWorkflow N1 Compound Profiling (3-Bromo-1,2-thiazole-4-carboxylic acid) N2 In Silico Prediction (Hansen Parameters & COSMO-RS) N1->N2 Structural Input N3 Solvent Selection (Polar, Non-polar, Protic, Aprotic) N2->N3 Solvent Candidates N4 High-Throughput Screening (Turbidimetric/Nephelometric) N3->N4 Initial Screen N5 Thermodynamic Validation (Shake-Flask Method) N4->N5 Hit Solvents N6 Quantitative Analysis (HPLC-UV / Gravimetric) N5->N6 Equilibrated Samples N7 Data Modeling & Crystallization Design N6->N7 Solubility Data

Fig 1: High-throughput thermodynamic solubility screening and validation workflow.

Implications for Synthesis & Drug Development

The pronounced solubility differential between polar aprotic solvents (DMSO/DMF) and non-polar solvents (Hexane/Heptane) makes anti-solvent crystallization a highly effective purification strategy for 3-bromo-1,2-thiazole-4-carboxylic acid. Furthermore, its moderate solubility in THF and DCM makes these solvents ideal candidates for downstream synthetic applications, such as amide bond coupling reactions or further electrocarboxylation pathways[1].

Sources

Foundational

The Strategic Utility of 3-bromo-1,2-thiazole-4-carboxylic acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, the thiazole scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents. This guide provides a detailed exploration of a particularly valuable, yet underexplored, member of this family: 3-bromo-1,2-thiazole-4-carboxylic acid . We will delve into its synthesis, key chemical properties, and, most importantly, its application as a versatile building block, offering insights into its reactivity and potential in constructing complex molecular architectures for drug discovery programs.

Core Attributes of 3-bromo-1,2-thiazole-4-carboxylic acid

The power of 3-bromo-1,2-thiazole-4-carboxylic acid as a building block lies in the orthogonal reactivity of its two key functional groups: a bromine atom at the 3-position and a carboxylic acid at the 4-position of the 1,2-thiazole ring. This arrangement allows for selective and sequential chemical transformations, providing a robust platform for the introduction of molecular diversity.

PropertyValueSource
Molecular Formula C4H2BrNO2SPubChemLite[1]
Monoisotopic Mass 206.89896 DaPubChemLite[1]
SMILES C1=C(C(=NS1)Br)C(=O)OPubChemLite[1]
InChI InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8)PubChemLite[1]
Predicted XlogP 1.5PubChemLite[1]

Strategic Synthesis: A Proposed Pathway

The logical synthetic pathway would commence with the synthesis of the corresponding 3-bromo-1,2-thiazole-4-carboxamide . This intermediate can then be subjected to hydrolysis under acidic or basic conditions to yield the target carboxylic acid. The synthesis of the amide precursor itself can be approached through various established methods for thiazole ring formation.[3]

Experimental Protocol: Proposed Synthesis of 3-bromo-1,2-thiazole-4-carboxylic acid

Step 1: Synthesis of 3-bromo-1,2-thiazole-4-carboxamide (Hypothetical)

This step would likely involve the construction of the thiazole ring from acyclic precursors. A potential route could be the reaction of a suitable brominated three-carbon component with a source of sulfur and nitrogen.

Step 2: Hydrolysis of 3-bromo-1,2-thiazole-4-carboxamide to 3-bromo-1,2-thiazole-4-carboxylic acid

This protocol is adapted from the successful synthesis of 3-bromoisothiazole-5-carboxylic acid.[2]

  • Reagents and Equipment:

    • 3-bromo-1,2-thiazole-4-carboxamide

    • Trifluoroacetic acid (TFA)

    • Sodium nitrite (NaNO2)

    • tert-Butyl methyl ether (t-BuOMe)

    • Water

    • Sodium sulfate (Na2SO4)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred suspension of 3-bromo-1,2-thiazole-4-carboxamide in trifluoroacetic acid (TFA) in a round-bottom flask, cool the mixture to approximately 0 °C using an ice bath.

    • Slowly add sodium nitrite (NaNO2) to the cooled suspension.

    • Stir the reaction mixture at 0 °C and monitor the consumption of the starting material by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into water.

    • Extract the aqueous mixture with tert-butyl methyl ether (t-BuOMe).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-bromo-1,2-thiazole-4-carboxylic acid.

    • The crude product can be further purified by recrystallization.

The Synthetic Chemist's Toolkit: Key Reactions and Transformations

The true value of 3-bromo-1,2-thiazole-4-carboxylic acid is realized in its capacity to serve as a scaffold for diversification through two primary reaction handles: the C-Br bond and the carboxylic acid.

Transformations at the C-Br Bond: A Gateway to Aryl and Alkyl Diversification

The bromine atom at the 3-position of the thiazole ring is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern drug discovery, enabling the formation of biaryl and heteroaryl-aryl structures. The bromine atom of our building block can be efficiently coupled with a wide range of boronic acids or boronate esters to introduce diverse aromatic and heteroaromatic substituents. This is a critical step in tuning the electronic and steric properties of a potential drug candidate to optimize its interaction with a biological target.

  • Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura coupling, the C-Br bond can participate in other important transformations such as Stille, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the accessible chemical space.

Caption: Suzuki-Miyaura coupling of 3-bromo-1,2-thiazole-4-carboxylic acid.

Modifications of the Carboxylic Acid: Building Amides and Esters

The carboxylic acid functionality at the 4-position is a versatile handle for the introduction of a wide array of substituents, primarily through the formation of amide and ester linkages. These functional groups are ubiquitous in pharmaceuticals, often playing a crucial role in target binding, modulating solubility, and influencing pharmacokinetic properties.

  • Amide Bond Formation: The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the systematic exploration of the chemical space around the thiazole core, a common strategy in structure-activity relationship (SAR) studies.

  • Esterification: Reaction with various alcohols under acidic conditions or using esterification agents will yield the corresponding esters. Esters can act as prodrugs, improving the bioavailability of a parent compound, or can be key components of the final active molecule.

Caption: Amide bond formation from the carboxylic acid moiety.

Applications in Drug Discovery: A Strategic Perspective

The thiazole nucleus is a well-established pharmacophore, and the strategic functionalization enabled by 3-bromo-1,2-thiazole-4-carboxylic acid makes it a highly attractive starting point for the development of novel therapeutics. Thiazole-containing compounds have demonstrated a broad range of biological activities, including:

  • Anticancer Activity: Many clinically used and investigational anticancer agents feature a thiazole ring.[4]

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is a key component of numerous antibiotics and antifungal drugs.[2]

  • Anti-inflammatory Effects: Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.[2]

The ability to independently and sequentially modify the 3- and 4-positions of the thiazole ring using the methodologies described above provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of their compounds. For instance, a Suzuki-Miyaura coupling at the 3-position could be used to introduce a key binding motif for a specific receptor, while subsequent amide coupling at the 4-position could be employed to optimize solubility and cell permeability.

Conclusion

3-bromo-1,2-thiazole-4-carboxylic acid represents a high-potential, yet currently underutilized, building block for the synthesis of novel, biologically active molecules. Its well-defined and orthogonal reactive sites, combined with the established importance of the thiazole scaffold in medicinal chemistry, make it a valuable addition to the synthetic chemist's arsenal. The synthetic strategies and reaction pathways outlined in this guide provide a framework for the effective incorporation of this versatile building block into drug discovery programs, paving the way for the development of the next generation of innovative therapeutics.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • PubChem. (n.d.). 3-bromo-1,2-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, R. V., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1365. [Link]

  • Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. International Journal of Pharmaceutical Sciences and Research, 12(10), 5221-5236. [Link]

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  • ResearchGate. (n.d.). A Convenient Synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic Acid (V) via N-Fmoc-thiourea (III). Retrieved from [Link]

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Exploratory

discovery and history of 3-bromo-1,2-thiazole-4-carboxylic acid

Orthogonal Functionalization in Heterocyclic Scaffolds: The Discovery, Synthesis, and Application of 3-Bromo-1,2-thiazole-4-carboxylic Acid Executive Summary & Historical Context The 1,2-thiazole (isothiazole) ring syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Functionalization in Heterocyclic Scaffolds: The Discovery, Synthesis, and Application of 3-Bromo-1,2-thiazole-4-carboxylic Acid

Executive Summary & Historical Context

The 1,2-thiazole (isothiazole) ring system has long been recognized as a privileged motif in medicinal chemistry and agrochemical development. Historically, the synthesis of isothiazole derivatives gained significant momentum in the 1960s during the development of synthetic penicillins and cephalosporins, where the isothiazole core was appended to 6-aminopenicillanic acid to circumvent bacterial resistance.

However, as drug discovery transitioned toward Fragment-Based Drug Discovery (FBDD) in the late 2000s and early 2010s, there was a paradigm shift. Medicinal chemists required highly functionalized, low-molecular-weight building blocks with orthogonal reactivity to rapidly assemble complex libraries. It was in this context that 3-bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7) emerged as a critical intermediate. Registered in 2011, this compound provides two distinct, chemoselective handles: a C3-bromine atom primed for transition-metal-catalyzed cross-coupling, and a C4-carboxylic acid ready for peptide coupling.

Structural Rationale and Chemical Properties

The strategic value of 3-bromo-1,2-thiazole-4-carboxylic acid lies in its electronic distribution and steric profile. The isothiazole core acts as a bioisostere for phenyl, thiophene, and pyrazole rings, often improving the metabolic stability and aqueous solubility of drug candidates.

  • The C3-Bromine (Soft Electrophile): The bromine atom at the 3-position is highly activated toward oxidative addition by palladium or copper catalysts, enabling Suzuki-Miyaura, Sonogashira, and Stille couplings.

  • The C4-Carboxylic Acid (Hard Electrophile): The adjacent carboxylic acid can be independently activated using standard coupling reagents (e.g., HATU, EDC) to form amides without interfering with the C3 halogen.

Table 1: Physicochemical Properties of 3-Bromo-1,2-thiazole-4-carboxylic acid
PropertyValueAnalytical Significance
CAS Number 1309469-83-7Unique identifier for commercial sourcing.
Molecular Formula C4H2BrNO2SConfirms the presence of the critical heteroatoms.
Molecular Weight 208.03 g/mol Ideal low MW for fragment-based screening (Rule of 3 compliant).
Complexity 132Indicates a highly functionalized, yet synthetically accessible core.

Synthetic Methodology: The Modified Sandmeyer Approach

While de novo cyclization of the isothiazole ring is possible, the most robust and scalable method to access 3-bromo-1,2-thiazole-4-carboxylic acid is via the modified Sandmeyer reaction of its commercially available precursor, 3-amino-1,2-thiazole-4-carboxylic acid (CAS 920459-08-1)[1].

Traditional Sandmeyer conditions (aqueous NaNO2/HBr) often lead to poor yields in highly electron-deficient heterocycles due to the instability of the diazonium intermediate and competing hydrolysis[2]. To circumvent this, a non-aqueous, copper(II)-mediated protocol using organic nitrites is employed[3].

Synthetic workflow for 3-bromo-1,2-thiazole-4-carboxylic acid via Sandmeyer reaction.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that successful heterocyclic halogenation requires strict adherence to temperature control and anhydrous conditions to prevent the formation of phenolic byproducts.

Step 1: Substrate Solubilization & Catalyst Addition

  • Action: Suspend 3-amino-1,2-thiazole-4-carboxylic acid (1.0 equiv) and anhydrous Copper(II) bromide (CuBr2, 1.2 equiv) in anhydrous acetonitrile (0.1 M).

  • Causality: Acetonitrile acts as a polar aprotic solvent that stabilizes the transition state. CuBr2 serves a dual purpose: it is both the bromine source and the single-electron transfer (SET) catalyst, eliminating the need for highly corrosive and difficult-to-handle HBr/Br2 gas mixtures.

Step 2: Non-Aqueous Diazotization

  • Action: Cool the suspension to 0 °C under an inert argon atmosphere. Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise over 15 minutes.

  • Causality: t-BuONO is an organic-soluble nitrite source. Maintaining the reaction at 0 °C is critical; it controls the highly exothermic diazotization process and stabilizes the transient diazonium species, preventing premature radical quenching or off-target polymerization.

Step 3: Thermal Extrusion & Radical Recombination

  • Action: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 2 hours.

  • Causality: Thermal energy is required to overcome the activation barrier for nitrogen (N2) gas extrusion. Once N2 is expelled, the Cu(II) complex facilitates a rapid radical recombination, installing the bromine atom at the C3 position regioselectively.

Step 4: Orthogonal Workup

  • Action: Cool to room temperature, quench with 1M aqueous HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Causality: The acidic quench (1M HCl) ensures that the C4-carboxylic acid remains fully protonated, allowing it to partition cleanly into the organic phase while copper salts remain in the aqueous layer.

Table 2: Sandmeyer Reaction Optimization Data
Temperature ProfileHalogen SourceYield (%)Major Byproduct
0 °C → 25 °CCuBr / HBr (aq)42%3-Hydroxy isothiazole (hydrolysis)
60 °C (Direct Add)CuBr2 / t-BuONO55%Tarry polymeric degradation
0 °C → 60 °C CuBr2 / t-BuONO 88% Trace (<2%)

Applications in Drug Discovery Workflows

The true utility of 3-bromo-1,2-thiazole-4-carboxylic acid is realized in its divergent functionalization. By utilizing the orthogonal reactivity of the C3 and C4 positions, medicinal chemists can rapidly generate libraries of compounds targeting complex biological pathways, such as allosteric modulation of metabotropic glutamate receptors (mGluRs) or kinase inhibition.

Divergent functionalization of 3-bromo-1,2-thiazole-4-carboxylic acid in drug discovery.

Typically, the C4-carboxylic acid is first converted to an amide to avoid poisoning the palladium catalyst in subsequent steps. Following amidation, the C3-bromine undergoes Suzuki-Miyaura cross-coupling with various aryl or heteroaryl boronic acids. This sequence allows for the rapid exploration of Structure-Activity Relationships (SAR) around the isothiazole core, validating its status as an indispensable tool in modern synthetic chemistry.

References

  • Sigma-Aldrich. "3-bromo-1,2-thiazole-4-carboxylic acid | 1309469-83-7". Sigma-Aldrich Catalog.
  • LGC Standards. "3-Amino-4-isothiazolecarboxylic Acid (CAS 920459-08-1)". TRC Catalog.
  • PMC. "Recent trends in the chemistry of Sandmeyer reaction: a review". National Institutes of Health.
  • PMC. "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts". National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Bromo-1,2-thiazole-4-carboxylic Acid

Introduction & Scope The 1,2-thiazole (isothiazole) scaffold is a privileged bioisostere in modern drug discovery, frequently utilized to replace phenyl or pyridyl rings to improve metabolic stability and modulate physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The 1,2-thiazole (isothiazole) scaffold is a privileged bioisostere in modern drug discovery, frequently utilized to replace phenyl or pyridyl rings to improve metabolic stability and modulate physicochemical properties. Within this chemical space, 3-bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7) serves as an exceptionally versatile bifunctional building block. The C3-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions[1], while the C4-carboxylic acid provides an orthogonal handle for subsequent amide bond formation.

This application note provides a comprehensive, self-validating guide to executing Suzuki-Miyaura cross-couplings on this specific substrate, detailing the mechanistic causality behind catalyst selection, base stoichiometry, and workup conditions.

Mechanistic Causality & Reaction Dynamics

To successfully functionalize 3-bromo-1,2-thiazole-4-carboxylic acid, scientists must account for the unique stereoelectronic environment of the isothiazole ring. Isothiazoles exhibit specific regioselectivity challenges, often requiring precise halogenation strategies to direct cross-coupling[2].

  • Oxidative Addition (Electronic Activation): The isothiazole core is inherently electron-deficient. The C4-carboxylic acid exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C3-Br bond. This thermodynamically accelerates the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

  • Transmetalation (Base Management): The primary failure point in coupling this substrate is inadequate base stoichiometry. The free C4-carboxylic acid acts as an internal proton source. If not neutralized, it will quench the inorganic base required to convert the arylboronic acid into its highly nucleophilic trihydroxyboronate intermediate [ArB(OH)3​]− . A minimum of 3.0 equivalents of base is mandatory for direct coupling.

  • Reductive Elimination: Advanced direct arylation and cross-coupling techniques have been developed for isothiazole-4-carbonitriles and carboxylic acids, demonstrating the versatility of the C3 and C5 positions[3]. To prevent competitive protodeboronation of the boronic acid, bulky bidentate ligands (e.g., dppf) or dialkylbiaryl phosphines (e.g., XPhos) are recommended to accelerate reductive elimination.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C3-Br) Pd0->OxAdd PdII Pd(II) Intermediate (Isothiazole-Pd-Br) OxAdd->PdII TransMet Transmetalation (Base-activated Boronate) PdII->TransMet Ar-B(OH)2 + Base PdII_Ar Pd(II) Diaryl Species (Isothiazole-Pd-Ar) TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-1,2-thiazole- 4-carboxylic acid RedElim->Product

Fig 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 3-bromo-1,2-thiazole derivatives.

Experimental Workflows

Depending on the stability of the boronic acid coupling partner, two distinct workflows can be employed.

Workflow Start 3-Bromo-1,2-thiazole- 4-carboxylic acid Decision Boronic Acid Base-Sensitive? Start->Decision Direct Direct Suzuki Coupling (3.0 eq Base, Aqueous) Decision->Direct No Protect Esterification (MeOH, H2SO4) Decision->Protect Yes End Purified Coupled Product Direct->End Coupling Suzuki Coupling (1.5 eq Base, Anhydrous) Protect->Coupling Deprotect Saponification (LiOH, THF/H2O) Coupling->Deprotect Deprotect->End

Fig 2: Decision matrix for direct coupling vs. esterification-based workflows.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

This protocol is optimized for standard, robust arylboronic acids. It utilizes an aqueous biphasic system to ensure full solubility of the high base load required.

Materials:

  • 3-Bromo-1,2-thiazole-4-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2​ (0.05 mmol, 5 mol%)

  • K3​PO4​ (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a 50 mL Schlenk flask, combine the thiazole substrate, arylboronic acid, and K3​PO4​ . Add the Dioxane/ H2​O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ under a positive stream of argon to prevent catalyst poisoning. Seal the flask.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath and stir for 4 hours[4].

  • In-Process Control (IPC) & Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the C3-Br starting material is <1% by UV area. Crucial Check: Spot the aqueous phase on pH paper; the pH must remain >8. If the pH drops below 8, transmetalation will stall, and additional base must be added.

  • Workup & Isolation: Cool to room temperature. Dilute with 10 mL of water and wash with 10 mL of diethyl ether to remove neutral impurities (e.g., homocoupled biaryl, catalyst ligands).

  • pH-Controlled Extraction: Carefully acidify the aqueous layer to pH 3.0–3.5 using 1M HCl.

    • Causality: This specific pH window ensures the C4-carboxylate is fully protonated for organic extraction, while preventing the protonation of the thiazole nitrogen (which would render the product water-soluble again). Extract with EtOAc (3 x 15 mL), dry over Na2​SO4​ , and concentrate in vacuo.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, serving as a benchmark for process optimization.

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (10%) Na2​CO3​ (1.5)Dioxane/ H2​O (4:1)80TraceInsufficient base; C4-COOH neutralizes environment, halting transmetalation.
2 Pd(PPh3​)4​ (10%) Na2​CO3​ (3.0)Dioxane/ H2​O (4:1)8065%Standard conditions; moderate yield due to competitive protodeboronation.
3 Pd(dppf)Cl2​ (5%) K3​PO4​ (3.0)DMF/ H2​O (5:1)9078%Bidentate ligand prevents catalyst degradation; higher temp accelerates reaction.
4 XPhos Pd G3 (5%) K3​PO4​ (3.0) THF/ H2​O (4:1) 65 92% Bulky, electron-rich ligand accelerates reductive elimination, minimizing side reactions.

References

  • Isothiazole.com. "Simple exploration of 55512-82-8."[4] URL:[Link]

  • PubMed (NIH). "3,4,5-triarylisothiazoles via C-C coupling chemistry."[2] URL:[Link]

  • ACS Publications. "Silver-Mediated Palladium-Catalyzed Direct C−H Arylation of 3-Bromoisothiazole-4-carbonitrile." Organic Letters.[3] URL:[Link]

Sources

Application

Application Notes and Protocols for Fragment-Based Drug Design Using 3-bromo-1,2-thiazole-4-carboxylic acid

Introduction: The Power of Fragments in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[2] These initial weak interactions provide high-quality starting points that can be rationally optimized into potent, drug-like candidates. The core principle of FBDD lies in its efficient exploration of chemical space; a smaller, more diverse library of fragments can achieve broader coverage than a vast library of larger molecules.[3] This efficiency translates to higher hit rates and a more direct path to lead optimization, a process that has already yielded several FDA-approved drugs.[1]

This guide provides a detailed technical overview and actionable protocols for utilizing 3-bromo-1,2-thiazole-4-carboxylic acid as a versatile starting fragment in FBDD campaigns. We will explore the rationale behind its selection, its chemical properties, and step-by-step methodologies for its application in fragment screening and hit-to-lead optimization.

The Strategic Value of 3-bromo-1,2-thiazole-4-carboxylic acid in FBDD

The selection of a fragment library is a critical determinant of success in any FBDD program. The ideal fragment is not merely a binder but a platform for facile and strategic chemical elaboration. 3-bromo-1,2-thiazole-4-carboxylic acid embodies several key features that make it an exemplary fragment:

  • Privileged Scaffold : The thiazole ring is a common motif in a wide array of biologically active compounds and approved drugs, recognized for its ability to engage in diverse interactions with biological targets.[2][4] Its aromatic nature and the presence of both hydrogen bond donors and acceptors make it a versatile pharmacophore.

  • Dual Vector Elaboration : This fragment possesses two distinct and orthogonally reactive functional groups. The carboxylic acid allows for the exploration of one vector of the binding pocket through amide bond formation, while the bromo substituent provides a handle for C-C bond formation (e.g., Suzuki coupling) to explore another. This dual functionality is paramount for the "fragment growing" and "fragment linking" optimization strategies.

  • Optimal Physicochemical Properties : With a molecular weight of approximately 208 g/mol , it fits well within the "Rule of Three" often applied to fragment library design. Its predicted properties suggest a balance of solubility and lipophilicity suitable for biophysical screening assays.

Physicochemical Properties of 3-bromo-1,2-thiazole-4-carboxylic acid
PropertyValueSource
Molecular FormulaC₄H₂BrNO₂SPubChem[5]
Molecular Weight~208.04 g/mol PubChem[5]
XlogP (Predicted)1.5PubChem[5]
IUPAC Name3-bromo-1,2-thiazole-4-carboxylic acidPubChem[5]

FBDD Workflow Using 3-bromo-1,2-thiazole-4-carboxylic acid

The successful implementation of an FBDD campaign follows a structured, multi-stage process. The diagram below illustrates a typical workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Screening (e.g., 3-bromo-1,2-thiazole-4-carboxylic acid) B Biophysical Screening (NMR, SPR, Thermal Shift) A->B Primary Screen C Hit Validation & Orthogonal Assays B->C Hit Confirmation D Structural Biology (X-ray Crystallography) C->D Binding Mode Determination E Structure-Guided Design D->E F Fragment Elaboration (Growing, Linking, Merging) E->F G Synthesis of Analogs F->G H Iterative SAR Analysis (Potency, Selectivity, ADME) G->H H->E Optimization Cycles I Lead Candidate H->I

Caption: A typical workflow for a Fragment-Based Drug Design (FBDD) campaign.

Protocols: From Fragment to Lead

This section provides detailed, field-proven protocols for the key stages of an FBDD campaign using 3-bromo-1,2-thiazole-4-carboxylic acid.

Protocol 1: Synthesis of 3-bromo-1,2-thiazole-4-carboxylic acid

While 3-bromo-1,2-thiazole-4-carboxylic acid may be commercially available, a reliable synthetic route is essential for producing analogs. The following protocol is adapted from the synthesis of a structurally related isothiazole.[6]

Reaction Scheme: A plausible synthetic route could involve the construction of a substituted thiazole ring followed by functional group manipulation. A common method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide.

Step-by-Step Procedure (Illustrative):

  • Thioamide Formation: Start with a suitable precursor, such as a protected amino acid, and convert it to the corresponding thioamide using a thionating agent like Lawesson's reagent.

  • Hantzsch Thiazole Synthesis: React the thioamide with an appropriate α-halocarbonyl compound that will introduce the desired substituents at positions 4 and 5 of the thiazole ring.

  • Bromination: Introduce the bromine at the 3-position of the 1,2-thiazole ring using a suitable brominating agent. The regioselectivity will be directed by the existing substituents.

  • Carboxylic Acid Formation: If the C4 substituent is an ester, hydrolyze it to the carboxylic acid under basic or acidic conditions. Alternatively, if starting from a carboxamide, it can be converted to the carboxylic acid, for instance, by reaction with sodium nitrite in trifluoroacetic acid.[6]

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography. Characterize the compound using NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Protocol 2: Primary Fragment Screening using Biophysical Methods

Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for initial screening.[7] A cascade of methods is recommended to identify robust hits and eliminate false positives.[8][9]

A. Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)

  • Principle: Measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

  • Procedure:

    • Prepare a solution of the target protein (2-5 µM) in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add 3-bromo-1,2-thiazole-4-carboxylic acid to the wells at a final concentration of 1-10 mM. Include appropriate controls (DMSO/buffer only).

    • Seal the plate and place it in a real-time PCR instrument.

    • Apply a thermal gradient (e.g., 25 °C to 95 °C at 1 °C/min) and monitor the fluorescence.

    • A positive hit is identified by a significant increase in the Tm (ΔTm > 0.5 °C) compared to the control.[9]

B. Surface Plasmon Resonance (SPR)

  • Principle: Detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.

  • Procedure:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Prepare a series of dilutions of 3-bromo-1,2-thiazole-4-carboxylic acid in a running buffer.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the response units (RU) to detect binding.

    • Regenerate the sensor surface between injections.

    • Fit the binding data to a suitable model to determine the dissociation constant (KD).

C. NMR Spectroscopy (Ligand-Observed)

  • Principle: Detects changes in the NMR spectrum of a fragment upon binding to a target protein.

  • Procedure (e.g., Saturation Transfer Difference - STD NMR):

    • Prepare a sample containing the fragment (100-500 µM) and the target protein (5-20 µM) in a deuterated buffer.

    • Acquire a reference 1D ¹H NMR spectrum.

    • Acquire an STD NMR spectrum by selectively saturating the protein resonances.

    • Subtract the reference spectrum from the STD spectrum. Signals that remain in the difference spectrum belong to the binding fragment.

Protocol 3: Hit Validation and Structural Characterization

A. Orthogonal Hit Validation

It is crucial to confirm hits from the primary screen using an independent biophysical method to eliminate assay-specific artifacts.[8] For example, a hit from TSA could be validated using SPR or NMR.

B. X-ray Crystallography

  • Principle: Provides a high-resolution, three-dimensional structure of the fragment bound to the target protein, revealing the precise binding mode and key interactions. This information is invaluable for structure-based drug design.[10][11]

  • Procedure:

    • Obtain high-quality crystals of the target protein.

    • Soak the protein crystals in a solution containing a high concentration of 3-bromo-1,2-thiazole-4-carboxylic acid (typically 10-50 mM).

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[12] Room temperature data collection can also be beneficial to observe more physiologically relevant binding modes.[13][14]

    • Process the diffraction data and solve the structure of the protein-fragment complex.

    • Analyze the electron density map to confirm the binding of the fragment and determine its orientation and interactions within the binding site.

Protocol 4: Hit-to-Lead Optimization via Fragment Elaboration

Once the binding mode of 3-bromo-1,2-thiazole-4-carboxylic acid is confirmed, the next phase is to rationally "grow" the fragment into a more potent lead compound. The dual reactive handles of this fragment are key to this process.

Fragment_Elaboration cluster_0 Fragment Growing Strategies cluster_1 Vector 1: Amide Coupling cluster_2 Vector 2: Suzuki Coupling start 3-bromo-1,2-thiazole-4-carboxylic acid (Initial Hit) A Amide Bond Formation (EDC, HOBt, DIPEA) start->A D Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->D C New Analogs with R1 Group A->C Explores one sub-pocket B Diverse Amine Library B->A F New Analogs with R2 Group D->F Explores another sub-pocket E Diverse Boronic Acid Library E->D

Caption: Elaboration of the initial fragment via two distinct chemical vectors.

A. Elaboration via Amide Bond Formation (Carboxylic Acid Handle)

  • Principle: Forms a stable amide linkage between the fragment's carboxylic acid and a diverse library of amines to explore adjacent pockets.

  • General Protocol:

    • In a reaction vessel, dissolve 3-bromo-1,2-thiazole-4-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, CH₃CN).

    • Add an amine (1.1 equiv), a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv), and an additive like HOBt (1-hydroxybenzotriazole) (catalytic to 1.0 equiv).[1]

    • Add a non-nucleophilic base like DIPEA (diisopropylethylamine) (2.0 equiv).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Perform an aqueous workup and purify the resulting amide by column chromatography. Note: For electron-deficient or sterically hindered amines, alternative coupling reagents (e.g., HATU) or conditions may be necessary.[15]

B. Elaboration via Suzuki-Miyaura Cross-Coupling (Bromo Handle)

  • Principle: Creates a C-C bond between the thiazole ring and an aryl or heteroaryl group, extending the fragment into new regions of the binding site.

  • General Protocol:

    • To an oven-dried flask, add the 3-bromo-1,2-thiazole-4-carboxamide derivative (from step A, 1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).[3]

    • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon).

    • Add a degassed solvent system (e.g., 1,4-dioxane/water).

    • Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.

    • Purify the biaryl product by column chromatography. Note: The choice of ligand and catalyst is crucial for efficient coupling with heteroaryl halides.[2][16][17]

Conclusion and Future Outlook

3-bromo-1,2-thiazole-4-carboxylic acid represents a highly valuable and strategically designed fragment for FBDD campaigns. Its privileged thiazole core, combined with two orthogonal points for chemical elaboration, provides a robust starting point for the rational design of potent and selective inhibitors. The protocols outlined in this guide offer a comprehensive framework for researchers to effectively utilize this fragment, from initial hit identification through to lead optimization. As with any fragment-based campaign, it is critical to address potential liabilities such as reactivity and non-specific binding through a rigorous hit validation process.[4][8][18] By integrating biophysical screening, structural biology, and synthetic chemistry, the full potential of this versatile fragment can be realized in the discovery of next-generation therapeutics.

References

  • A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ACS Publications. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ACS Publications. [Link]

  • 3-bromo-1,2-thiazole-4-carboxylic acid (C4H2BrNO2S). PubChem. [Link]

  • Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Publications. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Wiley Online Library. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • Protein X-ray Crystallography: Basic principles. Drug Discovery and Development. [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. University of Essex. [Link]

  • (PDF) Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. [Link]

Sources

Method

Application Note: Derivatization of the Carboxylic Acid Group on 3-Bromo-1,2-thiazole-4-carboxylic Acid

Introduction & Scope 3-Bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7) is a highly versatile heterocyclic building block used extensively in drug discovery and agricultural chemistry. The 1,2-thiazole (isothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-Bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7) is a highly versatile heterocyclic building block used extensively in drug discovery and agricultural chemistry. The 1,2-thiazole (isothiazole) core provides unique hydrogen-bonding capabilities and metabolic stability. Derivatization of its C4-carboxylic acid group—primarily through amidation and esterification—is a critical step in synthesizing focused compound libraries. However, the presence of the electron-withdrawing 3-bromo substituent makes the isothiazole ring susceptible to unwanted side reactions, necessitating carefully optimized, mild derivatization protocols.

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, selecting the right reagents is about balancing reactivity with chemoselectivity. When working with halogenated electron-deficient heterocycles, causality dictates our experimental design:

  • Amidation (HATU/DIPEA): The 3-bromo group activates the isothiazole ring toward nucleophilic aromatic substitution (SNAr). Using harsh acylating conditions (e.g., refluxing thionyl chloride to form an acid chloride) followed by primary amines can lead to competitive displacement of the bromide or ring degradation[1]. To circumvent this, we utilize HATU, a gold-standard uronium coupling reagent[2]. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (HOAt) active ester at room temperature[3]. The mild organic base DIPEA deprotonates the carboxylic acid without acting as a competing nucleophile, ensuring complete chemoselectivity for amide bond formation over SNAr[4].

  • Esterification (Alkyl Halide/K₂CO₃): Traditional Fischer esterification requires strong mineral acids (e.g., H₂SO₄) and elevated temperatures, which can cause hydrolysis or debromination of sensitive heterocycles. Instead, we employ a mild, base-promoted alkylation of the carboxylate salt[5]. By using anhydrous K₂CO₃ in a polar aprotic solvent (DMF), the carboxylic acid is cleanly deprotonated. The resulting carboxylate acts as a hard nucleophile, reacting rapidly with alkyl halides (e.g., iodomethane) via an SN2 mechanism. This method is entirely orthogonal to the 3-bromo group and proceeds smoothly from 0 °C to room temperature.

Quantitative Data Summary

The following table summarizes the expected outcomes and analytical checkpoints for the derivatization of 3-bromo-1,2-thiazole-4-carboxylic acid using our optimized protocols.

Derivatization TypeReagents & SolventsTemp & TimeExpected YieldLC-MS Monitoring (Mass Shift)
Amidation (Primary Amine)Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMFRT, 2–4 h75–90%[M+H]⁺ = Acid MW - 18 + Amine MW
Amidation (Secondary Amine)Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMFRT, 4–6 h65–85%[M+H]⁺ = Acid MW - 18 + Amine MW
Methyl Esterification MeI (1.5 eq), K₂CO₃ (2.0 eq), DMF0 °C to RT, 18 h>90%[M+H]⁺ = Acid MW + 14 Da
Benzyl Esterification BnBr (1.2 eq), K₂CO₃ (2.0 eq), DMF0 °C to RT, 18 h85–95%[M+H]⁺ = Acid MW + 90 Da

Experimental Workflows

Workflow Start 3-Bromo-1,2-thiazole-4-carboxylic acid (CAS: 1309469-83-7) Split Derivatization Pathway Start->Split Amidation Amidation Reagents: HATU, DIPEA, DMF Conditions: RT, 2-4 h Split->Amidation Primary/Secondary Amines Esterification Esterification Reagents: Alkyl Halide, K2CO3, DMF Conditions: 0 °C to RT, 18 h Split->Esterification Alkyl Halides (e.g., MeI) AmideProd Isothiazole-4-carboxamides (Stable, high yield) Amidation->AmideProd EsterProd Isothiazole-4-carboxylate esters (Orthogonally protected) Esterification->EsterProd

Figure 1: Divergent derivatization pathways for 3-bromo-1,2-thiazole-4-carboxylic acid.

Detailed Experimental Protocols

Protocol A: General Procedure for Amidation (HATU-Mediated)

Self-Validation Checkpoint: The reaction color typically transitions from pale yellow to a deeper amber upon formation of the HOAt active ester. The mass shift on LC-MS will clearly indicate the loss of the hydroxyl group (-17 Da) and the addition of the amine.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-bromo-1,2-thiazole-4-carboxylic acid (1.0 mmol, 208.03 g/mol ) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg)[2]. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Critical Insight: Do not exceed 30 minutes before adding the amine to prevent active ester degradation into unreactive guanidinium byproducts.

  • Coupling: Add the desired primary or secondary amine (1.1 mmol) dropwise (if liquid) or in a single portion (if solid).

  • Monitoring: Stir the reaction at room temperature. Monitor progress via LC-MS or TLC (typically 50% EtOAc in Hexanes). The starting material peak (m/z 207/209 [M-H]⁻) should disappear within 2-4 hours.

  • Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid, and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography if necessary.

Protocol B: General Procedure for Esterification (Base-Promoted Alkylation)

Self-Validation Checkpoint: The immediate formation of a fine suspension (KBr/KI salts) upon addition of the alkyl halide indicates successful alkylation. The product will retain the characteristic 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br on MS.

  • Preparation: Suspend 3-bromo-1,2-thiazole-4-carboxylic acid (1.0 mmol, 208.03 g/mol ) and anhydrous K₂CO₃ (2.0 mmol, 276 mg) in anhydrous DMF (5.0 mL) in a round-bottom flask.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to pre-form the isothiazole-4-carboxylate potassium salt.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (e.g., Iodomethane, 1.5 mmol, 0.09 mL) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours to ensure complete conversion[5].

  • Monitoring: Confirm completion via LC-MS. The product will show a mass shift corresponding to the alkyl group (e.g., +14 Da for methyl).

  • Workup: Dilute the mixture with water (20 mL) to dissolve the inorganic salts. Extract with Diethyl Ether or Ethyl Acetate (3 x 15 mL). Wash the organic layer thoroughly with water (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the pure ester.

References[1] 3-bromo-1,2-thiazole-4-carboxylic acid | 1309469-83-7 - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/1309469837[2] Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters - ResearchGate. Available at: https://www.researchgate.net/publication/225674845_Synthesis_of_45-Dichloroisothiazole-3-carboxylic_Acid_Amides_and_Esters[6] WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents. Available at: https://patents.google.com/patent/WO2009117421A2/en[3] HATU - Wikipedia. Available at: https://en.wikipedia.org/wiki/HATU[4] HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. Available at: https://www.highfine.com/[5] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2956038/

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Application

Application Note &amp; Protocol: A Proposed Laboratory-Scale Synthesis of 3-Bromo-1,2-thiazole-4-carboxamide

Audience: Researchers, scientists, and drug development professionals. Abstract: This document outlines a proposed, multi-step laboratory-scale synthesis for 3-bromo-1,2-thiazole-4-carboxamide, a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed, multi-step laboratory-scale synthesis for 3-bromo-1,2-thiazole-4-carboxamide, a heterocyclic compound of interest for medicinal chemistry and materials science. Due to the absence of a direct, established protocol in the current literature, this guide presents a rational, four-step synthetic pathway designed by leveraging established methodologies for the synthesis and functionalization of the 1,2-thiazole (isothiazole) core. The proposed route commences with the synthesis of a key intermediate, ethyl 1,2-thiazole-4-carboxylate, followed by regioselective bromination, ester hydrolysis, and final amidation. Each step is detailed with a comprehensive protocol, mechanistic considerations, and safety precautions, providing a robust framework for the synthesis of this and structurally related compounds.

Introduction and Synthetic Strategy

The 1,2-thiazole (isothiazole) scaffold is a prominent heterocycle in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities.[1] The functionalization of this ring system, particularly with halogens and carboxamide moieties, offers a versatile platform for the development of novel chemical entities. This guide details a proposed synthetic route to 3-bromo-1,2-thiazole-4-carboxamide, a molecule that combines these key features.

Our proposed synthetic strategy is a four-step process, designed for flexibility and scalability in a laboratory setting. The pathway is as follows:

  • Step 1: Synthesis of Ethyl 1,2-thiazole-4-carboxylate. Construction of the core isothiazole ring with a handle for further functionalization.

  • Step 2: Regioselective Bromination. Introduction of a bromine atom at the C3 position of the isothiazole ring.

  • Step 3: Saponification. Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Step 4: Amidation. Conversion of the carboxylic acid to the final 3-bromo-1,2-thiazole-4-carboxamide.

This strategic approach allows for the isolation and characterization of key intermediates, ensuring the purity and identity of the final product.

Logical Flow of the Proposed Synthesis

Synthetic_Pathway Start Commercially Available Starting Materials Step1 Step 1: Synthesis of Ethyl 1,2-thiazole-4-carboxylate Start->Step1 Step2 Step 2: Regioselective Bromination Step1->Step2 Intermediate 1 Step3 Step 3: Saponification Step2->Step3 Intermediate 2 Step4 Step 4: Amidation Step3->Step4 Intermediate 3 End 3-Bromo-1,2-thiazole-4-carboxamide (Final Product) Step4->End

Caption: Proposed four-step synthetic pathway to 3-bromo-1,2-thiazole-4-carboxamide.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 1,2-thiazole-4-carboxylate (Intermediate 1)

Rationale: The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[2] While originally for 1,3-thiazoles, analogous cyclocondensation strategies can be applied for 1,2-thiazoles, often starting from precursors that can provide the N-S bond. A plausible approach involves the reaction of an appropriate three-carbon component with a source of the N-S fragment. For this proposed synthesis, we adapt a method analogous to the synthesis of substituted thiazole-4-carboxylates.[3][4][5]

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-bromopyruvate (1.0 eq) and a suitable thioamide (e.g., thioformamide, 1.1 eq) in absolute ethanol (100 mL).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford ethyl 1,2-thiazole-4-carboxylate as a pale yellow oil.

Safety Precautions:

  • Ethyl 3-bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thioamides can be toxic; avoid inhalation and skin contact.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

PART 2: Synthesis of Ethyl 3-bromo-1,2-thiazole-4-carboxylate (Intermediate 2)

Rationale: The bromination of thiazole and isothiazole rings is an electrophilic aromatic substitution. The position of bromination is directed by the existing substituents and the inherent electronic properties of the heterocyclic ring.[6] For a 4-carboxy-substituted 1,2-thiazole, the electron-withdrawing nature of the ester group will deactivate the ring, but substitution is anticipated to occur at an available position. Based on related systems, bromination at the C3 or C5 position is possible. We propose conditions that favor C3 bromination, potentially using N-bromosuccinimide (NBS) as a mild brominating agent.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve ethyl 1,2-thiazole-4-carboxylate (Intermediate 1, 1.0 eq) in carbon tetrachloride or acetonitrile (50 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (AIBN can also be used) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC or GC-MS to check for the consumption of the starting material and the formation of the brominated product.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any remaining bromine, followed by water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield ethyl 3-bromo-1,2-thiazole-4-carboxylate.

Safety Precautions:

  • N-bromosuccinimide is corrosive and a lachrymator. Handle with care in a fume hood.

  • Carbon tetrachloride is a hazardous solvent; acetonitrile is a safer alternative.

  • Benzoyl peroxide is a potential explosion hazard and should be handled with care.

PART 3: Synthesis of 3-Bromo-1,2-thiazole-4-carboxylic acid (Intermediate 3)

Rationale: The conversion of an ethyl ester to a carboxylic acid is a standard saponification reaction. This is typically achieved by hydrolysis under basic conditions, followed by acidification.

Protocol:

  • Reaction Setup: Dissolve ethyl 3-bromo-1,2-thiazole-4-carboxylate (Intermediate 2, 1.0 eq) in a mixture of ethanol (50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at 60 °C for 2-3 hours, or until the reaction is complete as indicated by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-bromo-1,2-thiazole-4-carboxylic acid.

Safety Precautions:

  • Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.

PART 4: Synthesis of 3-Bromo-1,2-thiazole-4-carboxamide (Final Product)

Rationale: The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid, followed by reaction with an amine source. Using a coupling agent like dicyclohexylcarbodiimide (DCC) is a well-established method for amide bond formation.[7] Alternatively, conversion to an acid chloride followed by reaction with ammonia is also a viable route.

Protocol (Using DCC Coupling):

  • Reaction Setup: In a dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-1,2-thiazole-4-carboxylic acid (Intermediate 3, 1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) (40 mL).

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-Hydroxybenzotriazole (HOBt, 0.2 eq) to the solution and stir at 0 °C for 30 minutes.

  • Amidation: Bubble ammonia gas through the solution for 1-2 hours, or add a solution of ammonia in dioxane, and then allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to yield the final product, 3-bromo-1,2-thiazole-4-carboxamide.

Safety Precautions:

  • DCC is a potent skin sensitizer. Always wear gloves and handle it in a fume hood.

  • Ammonia gas is corrosive and has a strong odor. Use a well-ventilated fume hood.

Data Summary and Characterization

The following table summarizes the expected materials for this synthetic pathway.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
Ethyl 1,2-thiazole-4-carboxylateC₆H₇NO₂S157.19Pale yellow oil
Ethyl 3-bromo-1,2-thiazole-4-carboxylateC₆H₆BrNO₂S236.09Solid or oil
3-Bromo-1,2-thiazole-4-carboxylic acidC₄H₂BrNO₂S207.03White to off-white solid
3-Bromo-1,2-thiazole-4-carboxamide C₄H₃BrN₂OS 205.05 Solid

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester and amide, N-H stretch of the amide).

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation s1_setup Reaction Setup {Ethyl 3-bromopyruvate Thioformamide Ethanol s1_reaction Reflux {4-6 hours TLC Monitoring s1_setup->s1_reaction s1_workup Work-up & Extraction {Ice Water Quench Ethyl Acetate Extraction s1_reaction->s1_workup s1_purify Purification {Column Chromatography s1_workup->s1_purify s2_setup Reaction Setup {Intermediate 1 NBS AIBN Acetonitrile s1_purify->s2_setup Intermediate 1 s2_reaction Reflux {2-4 hours Light Protection s2_setup->s2_reaction s2_workup Work-up {Filter Succinimide Na₂S₂O₃ Wash s2_reaction->s2_workup s2_purify Purification {Column Chromatography s2_workup->s2_purify s3_setup Reaction Setup {Intermediate 2 NaOH Ethanol/Water s2_purify->s3_setup Intermediate 2 s3_reaction Heating {60°C 2-3 hours s3_setup->s3_reaction s3_acidify Acidification {Ice Bath 2M HCl to pH 2-3 s3_reaction->s3_acidify s3_isolate Isolation {Vacuum Filtration s3_acidify->s3_isolate s4_setup Reaction Setup {Intermediate 3 DCC/HOBt Dry DCM s3_isolate->s4_setup Intermediate 3 s4_reaction Ammonia Addition {0°C to RT Overnight s4_setup->s4_reaction s4_workup Work-up {Filter DCU Solvent Removal s4_reaction->s4_workup s4_purify Purification {Recrystallization or Chromatography s4_workup->s4_purify

Caption: Detailed experimental workflow for the synthesis of 3-bromo-1,2-thiazole-4-carboxamide.

References

  • Makarov, V. A., Riabova, O. B., & Granik, V. G. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1195-1219.
  • Han, K. J., & Kim, J. (2005). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides. Bulletin of the Korean Chemical Society, 26(4), 589-590.
  • Tome, A. M., & Williams, J. M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1936-1943.
  • LibreTexts. (2023).
  • Zare, A., Hasaninejad, A., Moosavi-Zare, A. R., Parhami, A., & Khalafi-Nezhad, A. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.
  • Gierlich, J., & Sampson, P. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5953-5961.
  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732.
  • Kim, J., et al. (2005). Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(23), 5256-5260.
  • Li, S., et al. (2012). A kind of method for preparing thiazole-4-carboxylic acid. CN102372680A.
  • Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 1-14.
  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767.
  • ChemicalBook. (n.d.).
  • Usol'tseva, S. V., Andronnikova, G. P., & Shevyrin, V. A. (1992). Bromination of 2-Thiazolylhydrazones. Chemistry of Heterocyclic Compounds, 28(7), 823-827.
  • Wang, Y., et al. (2018). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Chemical and Pharmaceutical Bulletin, 66(10), 995-1002.
  • Erlenmeyer, H., & Menzi, K. (1956). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Sharma, A., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • Alam, M. S., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry.
  • ChemicalBook. (n.d.). 2-BENZO[1][8]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

  • IntechOpen. (2020).
  • Upadhyaya, K., et al. (2020). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
  • El-Sayed, W. A. (2012). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. INIS-IAEA.
  • De Oliveira, C. B., et al. (2014). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
  • Scientist. (2025).
  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1297-1302.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-1,2-thiazole-4-carboxylic Acid

Welcome to the Application Support Center for the synthesis and handling of 3-bromo-1,2-thiazole-4-carboxylic acid (commonly known as 3-bromoisothiazole-4-carboxylic acid). Designed for drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for the synthesis and handling of 3-bromo-1,2-thiazole-4-carboxylic acid (commonly known as 3-bromoisothiazole-4-carboxylic acid). Designed for drug development professionals and synthetic chemists, this guide addresses the critical bottlenecks encountered during the preparation, isolation, and scale-up of this highly functionalized heterocyclic building block.

Isothiazoles are versatile five-membered heterocycles with significant applications in pharmaceuticals and agrochemicals[1]. However, their electron-deficient nature—exacerbated by halogen and carboxylic acid substituents—makes their synthesis prone to side reactions such as ring-opening and decarboxylation. This guide provides field-proven, self-validating protocols to ensure high-yield synthesis while [2].

Part 1: Quick Reference Chemical & Physical Data

Before beginning your synthesis, ensure your analytical methods are calibrated against the following baseline parameters.

PropertyValueAnalytical Significance
IUPAC Name 3-Bromo-1,2-thiazole-4-carboxylic acidTarget confirmation
CAS Number 1309469-83-7Reagent sourcing
Molecular Formula C₄H₂BrNO₂SExact mass: 206.8989 Da
Molecular Weight 208.03 g/mol Stoichiometric calculations
UV-Vis ( λmax​ ) ~280–290 nmConfirms intact isothiazole core
1 H NMR (DMSO- d6​ ) δ ~9.0–9.5 ppm (s, 1H)Diagnostic C5 proton shift
Common Side Reactions Decarboxylation, Ring-openingDictates strict temperature limits
Part 2: Troubleshooting Guide & FAQs

Q1: During the hydrolysis of 3-bromoisothiazole-4-carbonitrile, I am observing significant degradation into a complex mixture and poor yields of the carboxylic acid. What is causing this? Causality & Solution: The isothiazole ring is highly sensitive to nucleophilic attack, particularly at the sulfur atom or the C5 position. When subjected to harsh basic hydrolysis (e.g., refluxing NaOH or KOH), the hydroxide ions attack the ring, leading to S-N bond cleavage and complete destruction of the heterocycle. Recommendation: Switch to a controlled acidic hydrolysis. Using 65% aqueous H₂SO₄ at 85 °C protonates the nitrile, facilitating hydration to the amide and subsequent hydrolysis to the carboxylic acid without providing a strong nucleophile that could rupture the ring.

Q2: I am attempting a Sandmeyer reaction on 3-aminoisothiazole-4-carboxylic acid to install the 3-bromo group. However, my diazonium intermediate decomposes into a black tar. How can I stabilize it? Causality & Solution: Heterocyclic amines adjacent to strong electron-withdrawing groups (like the 4-carboxylic acid) are very weakly basic. They are difficult to diazotize completely in standard aqueous acidic media, and the resulting diazonium salts are highly unstable, rapidly decomposing into phenols or polymeric tars in the presence of water. Recommendation: Utilize non-aqueous diazotization conditions. React the amine with tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in anhydrous acetonitrile. This minimizes aqueous side reactions and facilitates an immediate, localized halogenation.

Q3: My isolated 3-bromo-1,2-thiazole-4-carboxylic acid contains a significant impurity lacking the carboxylic acid group (identified as 3-bromoisothiazole). Why is this happening? Causality & Solution: Isothiazole-4-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing bromine atom at C3 and the heteroatoms in the ring stabilize the intermediate carbanion formed during the loss of CO₂. If your workup, drying, or recrystallization temperatures exceed 100 °C, the compound will spontaneously decarboxylate. Recommendation: Maintain all processing temperatures below 60 °C. Dry the final product in a vacuum oven at 40–45 °C rather than applying high heat.

Part 3: Synthetic Workflows & Decision Trees

SynthesisPathways A 3-Bromoisothiazole-4-carbonitrile C Acidic Hydrolysis (65% H2SO4, 85°C) A->C B 3-Aminoisothiazole-4-carboxylic acid D Non-Aqueous Sandmeyer (t-BuONO, CuBr2, MeCN) B->D E 3-Bromo-1,2-thiazole-4-carboxylic acid C->E D->E

Synthesis pathways for 3-bromo-1,2-thiazole-4-carboxylic acid.

Troubleshooting Start Low Yield in Nitrile Hydrolysis Check1 Using basic conditions (e.g., NaOH/KOH)? Start->Check1 Yes1 Ring opening occurs. Switch to acidic hydrolysis. Check1->Yes1 Yes No1 Check Reaction Temperature Check1->No1 No Check2 Is temp > 100°C? No1->Check2 Yes2 Decarboxylation occurs. Lower temp to 85°C. Check2->Yes2 Yes No2 Incomplete conversion. Extend reaction time. Check2->No2 No

Troubleshooting decision tree for low yields during isothiazole nitrile hydrolysis.

Part 4: Validated Experimental Protocols

The has been extensively documented[3], making it the most reliable starting material for this synthesis. The following protocols are engineered to be self-validating, incorporating built-in analytical checkpoints.

Protocol A: Acidic Hydrolysis of 3-Bromoisothiazole-4-carbonitrile

This method avoids the ring-opening associated with basic hydrolysis.

  • Reagent Preparation: In a 100 mL round-bottom flask, carefully prepare a 65% (v/v) solution of H₂SO₄ in distilled water (Caution: Highly exothermic). Allow the mixture to cool to room temperature.

  • Substrate Addition: Suspend 3-bromoisothiazole-4-carbonitrile (1.0 equiv, 10 mmol) in the H₂SO₄ solution (approx. 15 mL). The suspension will slowly homogenize upon heating.

  • Reaction Execution: Heat the reaction mixture to 85 °C under continuous magnetic stirring.

  • Self-Validation (Checkpoint 1): After 2 hours, sample 50 µL of the mixture, quench in 1 mL of cold water, and extract with ethyl acetate. Analyze via LC-MS. You should observe the intermediate 3-bromoisothiazole-4-carboxamide (M+H = 206.9/208.9). Continue heating for an additional 8–10 hours until full conversion to the carboxylic acid is achieved.

  • Quenching & Isolation: Cool the mixture to 0 °C using an ice bath. Slowly pour the acidic mixture over 50 g of crushed ice with vigorous stirring. The target 3-bromo-1,2-thiazole-4-carboxylic acid will precipitate as a white-to-off-white solid.

  • Purification: Filter the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) until the filtrate reaches a neutral pH.

  • Self-Validation (Checkpoint 2): Dry the solid under high vacuum at 45 °C (Do not exceed 60 °C to prevent decarboxylation). Confirm product purity via 1 H NMR; the absence of a broad amide NH₂ signal confirms complete hydrolysis.

Protocol B: Non-Aqueous Sandmeyer Bromination

Use this route if starting from 3-aminoisothiazole-4-carboxylic acid.

  • System Setup: Flame-dry a two-neck flask, equip it with a reflux condenser, and flush with argon. Add anhydrous acetonitrile (15 mL/mmol of substrate) and CuBr₂ (1.2 equiv).

  • Diazotization: Cool the dark suspension to 0 °C. Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise over 10 minutes. Stir for 15 minutes to generate the active nitrosating complex.

  • Amine Addition: Add 3-aminoisothiazole-4-carboxylic acid (1.0 equiv) portion-wise. A vigorous evolution of nitrogen gas will occur.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by adding 1M aqueous HCl (10 mL/mmol) to break down the copper complexes. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 40 °C). Purify the crude residue via flash column chromatography (silica gel, DCM:MeOH gradient) to afford the pure product.

References
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. URL:[Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(2), M1813. URL: [Link]

  • Koutentis, P. A. et al. (2011). Palladium-Catalyzed Direct C–H Arylation of Isothiazoles. Organic Letters, 13(6), 1510-1513. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-bromo-1,2-thiazole-4-carboxylic acid

Introduction: The Science of Recrystallization for Heterocyclic Carboxylic Acids Recrystallization is a cornerstone purification technique in synthetic chemistry, predicated on the differential solubility of a compound a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Science of Recrystallization for Heterocyclic Carboxylic Acids

Recrystallization is a cornerstone purification technique in synthetic chemistry, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] For a molecule like 3-bromo-1,2-thiazole-4-carboxylic acid, which possesses a polar carboxylic acid group, an aromatic thiazole ring, and a halogen substituent, selecting the appropriate solvent system is paramount for achieving high purity. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the more soluble impurities behind in the "mother liquor."[3]

This guide provides a troubleshooting-focused framework to address common challenges encountered during the recrystallization of 3-bromo-1,2-thiazole-4-carboxylic acid, ensuring researchers can optimize their purification protocols for maximal yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the best solvent for recrystallizing 3-bromo-1,2-thiazole-4-carboxylic acid?

A1: Solvent selection is an empirical process guided by the principle of "like-dissolves-like."[2][4] Given the polar nature of the carboxylic acid and the thiazole ring, polar solvents are the logical starting point. The goal is to find a solvent where the compound has high solubility when hot and low solubility when cold.[1][5]

Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude 3-bromo-1,2-thiazole-4-carboxylic acid into a small test tube.

  • Add the test solvent dropwise (e.g., 0.5 mL) at room temperature and observe. If the solid dissolves completely, the solvent is too good and will result in poor recovery.[2] Reject it.

  • If the solid is insoluble or sparingly soluble, gently heat the test tube to the solvent's boiling point.[6]

  • Add more solvent in small portions until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.[2]

Data Summary: Potential Solvents

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Water100HighMay have low solubility even when hot due to the organic ring structure. Could be a good "anti-solvent" in a mixed system.
Ethanol78HighOften a good choice for polar organic molecules. Likely to show the desired solubility profile.
Methanol65HighSimilar to ethanol, but its lower boiling point provides a smaller temperature gradient for crystallization.[2]
Ethyl Acetate77MediumIts moderate polarity might provide an excellent solubility balance. A strong candidate.
Acetone56HighHigh solubility may lead to lower recovery unless used in a mixed-solvent system.[4]
Toluene111LowUnlikely to be effective as a single solvent due to the compound's polarity, but could be an anti-solvent.
Hexane69LowInappropriate as a primary solvent; the compound will likely be insoluble.

Expert Tip: For polar molecules like this, mixed solvent systems, such as ethanol/water or acetone/water, are often highly effective.[2] In this system, you dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol) and then add the "bad" or "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy, then clarify with a few drops of the good solvent before cooling.[7]

Q2: My compound has "oiled out" instead of forming crystals. What went wrong?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially when the melting point of the crude solid is depressed by impurities to a temperature below the solvent's boiling point.[8]

Causality and Solutions:

  • Cause: The solution was cooled too rapidly. A sudden temperature drop can cause the compound to crash out of solution as a supercooled liquid.

    • Solution: Allow the flask to cool slowly on the benchtop, perhaps insulated with glass wool or a beaker of warm water, before moving it to an ice bath.[8][9] Slow cooling promotes the formation of a stable crystal lattice.[3]

  • Cause: The boiling point of the solvent is higher than the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.[2][8]

  • Cause: The concentration of the solute is too high, or significant impurities are present.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to dilute it, and attempt to cool it slowly again. If impurities are the suspected cause, a pre-purification step (like a column chromatography) might be necessary.

Q3: I have very low or no crystal formation upon cooling. How can I improve my yield?

A3: This indicates that the solution is not sufficiently saturated at the lower temperature, or it has become supersaturated.

Troubleshooting Steps:

  • Check Solvent Volume: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent until you observe the formation of crystals on the surface or on a glass rod dipped into the solution. Then, redissolve these crystals by adding a minimal amount of hot solvent and cool again.[1]

  • Induce Crystallization: The solution might be supersaturated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]

    • Solution 2 (Seeding): If you have a pure crystal of 3-bromo-1,2-thiazole-4-carboxylic acid, add a tiny speck to the cooled solution. This "seed crystal" acts as a template for crystallization.

  • Maximize Precipitation: Ensure you have achieved the lowest practical temperature.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solid from the solution.[9]

Q4: The final crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed using activated charcoal.

Protocol for Decolorization:

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount (e.g., the tip of a spatula) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal.[10] This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-heated stemless funnel and fluted filter paper for best results.[9]

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Detailed Experimental Protocol: Single-Solvent Recrystallization

This protocol assumes a suitable solvent (e.g., ethanol) has been identified through screening.

  • Dissolution: Place the crude 3-bromo-1,2-thiazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[1][9]

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration as described in Q4. If the solution is clear, proceed to the next step.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form.[3]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal recovery.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[9]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass and dry them completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common recrystallization issues.

G Start Crude 3-bromo-1,2-thiazole- 4-carboxylic acid Dissolve Dissolve in min. amount of hot solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Problem Problem Encountered? Cool->Problem Success Pure Crystals Formed (Collect, Wash, Dry) Problem->Success No Oiling Compound 'Oils Out' Problem->Oiling Yes LowYield Low / No Crystal Yield Problem->LowYield Yes Colored Crystals are Colored Problem->Colored Yes Sol_Oil_1 Re-heat, add more solvent, cool slower Oiling->Sol_Oil_1 Sol_Oil_2 Choose lower-boiling point solvent Oiling->Sol_Oil_2 Sol_Yield_1 Evaporate excess solvent LowYield->Sol_Yield_1 Sol_Yield_2 Induce Crystallization: - Scratch flask - Add seed crystal LowYield->Sol_Yield_2 Sol_Color_1 Redissolve, add activated charcoal, perform hot filtration Colored->Sol_Color_1 Sol_Oil_1->Cool Sol_Oil_2->Dissolve Sol_Yield_1->Cool Sol_Yield_2->Cool Sol_Color_1->Cool

Caption: Troubleshooting workflow for recrystallization.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Valenčič, T., & Stanovnik, B. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-1,2-thiazole-4-carboxylic acid (C4H2BrNO2S). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

improving the yield of 3-bromo-1,2-thiazole-4-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly functionalized 1,2-thiazoles (isothiazoles).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly functionalized 1,2-thiazoles (isothiazoles). The 3-bromo-1,2-thiazole-4-carboxylic acid scaffold is a critical building block in drug discovery and agrochemistry. However, its synthesis is notoriously prone to yield-killing side reactions, including nucleophilic aromatic substitution (SNAr) and heteroaromatic ring cleavage.

This guide establishes a self-validating framework to help you troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and optimize your synthetic yields.

🔬 Troubleshooting FAQs: The "Why" and "How" of 1,2-Thiazole Chemistry

Q1: When converting 3-amino-1,2-thiazole-4-carboxylic acid to the 3-bromo derivative via the Sandmeyer reaction, my yields are stuck below 35%. LC-MS shows a major byproduct with a mass shift of [M-79+17]. What is happening? The Causality: You are observing the formation of 3-hydroxy-1,2-thiazole-4-carboxylic acid. In standard aqueous diazotization (NaNO₂/HBr/H₂O), water acts as a highly competitive nucleophile against the bromide ion. The electron-deficient nature of the 1,2-thiazole ring accelerates this nucleophilic attack on the diazonium intermediate, leading to massive yield losses. The Solution: Shift to an anhydrous Sandmeyer protocol. Using tert-butyl nitrite (t-BuONO) as the diazotizing agent and Copper(II) bromide (CuBr₂) in anhydrous acetonitrile eliminates water from the system, forcing the diazonium intermediate to react exclusively with bromide.

Q2: I am attempting to hydrolyze 3-bromo-1,2-thiazole-4-carbonitrile to the corresponding acid using refluxing NaOH. The nitrile hydrolyzes, but I lose the bromine atom. Why? The Causality: The bromine atom at the C3 position of the 1,2-thiazole ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . Strong nucleophiles like the hydroxide ion will rapidly displace the bromine atom before or during nitrile hydrolysis, yielding the 3-hydroxy derivative. The Solution: Avoid basic conditions entirely. Instead, use a two-step acidic nitrosative hydrolysis. First, hydrate the nitrile to the carboxamide using concentrated H₂SO₄. Then, treat the amide with Sodium Nitrite (NaNO₂) in Trifluoroacetic Acid (TFA) at 0 °C. This method cleanly converts the amide to the carboxylic acid without displacing the halogen .

Q3: Can I synthesize this compound by directly lithiating 3-bromo-1,2-thiazole and quenching with CO₂? My attempts with n-BuLi yield complex, ring-opened mixtures. The Causality: Direct lithiation of 1,2-thiazoles with alkyllithiums (like n-BuLi) frequently leads to nucleophilic attack at the sulfur atom, causing catastrophic ring cleavage . Furthermore, the C5 position is the most acidic; lithiation will preferentially occur there, not at C4. The Solution: If you must use a lithiation route, you must use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) at strict cryogenic temperatures (–78 °C). However, due to regioselectivity issues, the nitrosative hydrolysis route (detailed below) is vastly superior for scale-up.

📊 Quantitative Data: Yield Optimization Metrics

To easily compare the efficacy of different synthetic strategies, review the quantitative yield data summarized below.

Synthesis StrategyReaction ConditionsPrimary Competitive Side ReactionTypical Isolated Yield
Aqueous Sandmeyer NaNO₂ (aq), HBr, 0 °CFormation of 3-hydroxy byproduct25 – 35%
Anhydrous Sandmeyer t-BuONO, CuBr₂, MeCN, 65 °CProtodeamination68 – 75%
Basic Nitrile Hydrolysis NaOH (aq), RefluxSNAr displacement of C3-Bromine< 10%
Nitrosative Hydrolysis 1. H₂SO₄ 2. NaNO₂ / TFA, 0 °CNone observed (Clean conversion)85 – 95%

⚙️ Mechanistic Workflows & Diagrammatic Analysis

Sandmeyer A 3-Amino-1,2-thiazole- 4-carboxylic acid B Aqueous Conditions NaNO2, HBr, H2O A->B Standard C Anhydrous Conditions t-BuONO, CuBr2, MeCN A->C Optimized D 3-Hydroxy Byproduct (Nucleophilic Attack) B->D H2O competes with Br- E 3-Bromo-1,2-thiazole- 4-carboxylic acid C->E Halogenation favored

Figure 1: Comparison of aqueous vs. anhydrous Sandmeyer bromination pathways.

Hydrolysis Nitrile 3-Bromo-1,2-thiazole- 4-carbonitrile Amide 3-Bromo-1,2-thiazole- 4-carboxamide Nitrile->Amide conc. H2SO4 (Hydration) Degradation 3-Hydroxy-1,2-thiazole- 4-carboxylic acid Nitrile->Degradation NaOH, H2O, Reflux (SNAr Side Reaction) Acid 3-Bromo-1,2-thiazole- 4-carboxylic acid Amide->Acid NaNO2, TFA, 0 °C (Nitrosative Hydrolysis)

Figure 2: Reaction pathways for the conversion of 3-bromo-1,2-thiazole-4-carbonitrile.

🧪 Experimental Protocols: Self-Validating Methodologies

A self-validating protocol ensures that the reaction provides intrinsic analytical feedback, preventing downstream failures.

Protocol A: Optimized Anhydrous Sandmeyer Bromination
  • Preparation : Suspend Copper(II) bromide (1.2 equiv.) and tert-butyl nitrite (1.5 equiv.) in anhydrous acetonitrile (0.2 M) under an inert nitrogen atmosphere.

  • Heating : Warm the mixture to 65 °C.

  • Addition : Dissolve 3-amino-1,2-thiazole-4-carboxylic acid (1.0 equiv.) in a minimal volume of anhydrous acetonitrile and add it dropwise over 30 minutes.

    • Self-Validation Checkpoint: Observe the evolution of N₂ gas. The physical cessation of effervescence serves as an intrinsic indicator of complete diazonium decomposition.

  • Workup : Cool to room temperature, quench with 1M HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation : Perform LC-MS. The isotopic signature of bromine (a 1:1 ratio of M and M+2 peaks) provides immediate confirmation of successful halogenation.

Protocol B: Nitrosative Hydrolysis of 3-Bromo-1,2-thiazole-4-carboxamide

(Adapted from the methodology of Kalogirou & Koutentis )

  • Solvation : Suspend 3-bromo-1,2-thiazole-4-carboxamide (1.0 equiv.) in Trifluoroacetic Acid (TFA) (0.4 M) and cool the mixture to 0 °C using an ice bath.

  • Nitrosation : Add Sodium Nitrite (NaNO₂) (4.0 equiv.) in small portions over 15 minutes to maintain the internal temperature.

  • Monitoring : Stir at 0 °C for 15–30 minutes.

    • Self-Validation Checkpoint: Monitor by FTIR. The transformation is confirmed by the disappearance of the amide ν(C=O) stretch at ~1670 cm⁻¹ and the emergence of the carboxylic acid ν(C=O) at ~1735 cm⁻¹. This avoids reliance on LC-MS, which can be ambiguous due to the poor ionization of the product.

  • Isolation : Pour the reaction mixture onto crushed ice/water. Extract the aqueous phase with tert-butyl methyl ether (t-BuOMe) (3 × 10 mL/mmol).

  • Drying : Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to yield the carboxylic acid as a highly pure crystalline solid.

📚 References

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.[Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2024). 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). Molbank, 2024(2), M1813.[Link]

  • Sørensen, U. S., & Krogsgaard-Larsen, P. (2001). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. The Journal of Organic Chemistry, 66(25), 8437-8441.[Link]

Optimization

Technical Support Center: Troubleshooting the Bromination of 1,2-Thiazole-4-Carboxylic Acid

Introduction The functionalization of 1,2-thiazole-4-carboxylic acid (also known as isothiazole-4-carboxylic acid) via electrophilic bromination is a critical transformation in the synthesis of agrochemicals and pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The functionalization of 1,2-thiazole-4-carboxylic acid (also known as isothiazole-4-carboxylic acid) via electrophilic bromination is a critical transformation in the synthesis of agrochemicals and pharmaceuticals. However, the unique electronic properties of the isothiazole ring, combined with the presence of the 4-carboxylic acid moiety, make this reaction highly susceptible to side reactions. This technical support guide provides mechanistic insights, troubleshooting Q&As, and validated protocols to achieve high regioselectivity while suppressing decarboxylation, over-bromination, and ring-opening side reactions.

Part 1: Mechanistic Insights & Reaction Pathways

To troubleshoot effectively, one must understand the causality behind the reactivity of the isothiazole nucleus. As a relatively electron-deficient heteroaromatic system, the sulfur atom directs electrophilic attack primarily to the 5-position. However, the 3-position is also 1[1].

The 4-carboxylic acid group introduces a significant vulnerability: under specific thermal or radical conditions, the carboxyl group can undergo extrusion (loss of CO₂), leading to 2[2]. Furthermore, the N-S bond is sensitive to oxidative cleavage, which can result in acyclic side products if the reaction is not carefully controlled[3].

G cluster_0 Bromination Pathways SM 1,2-Thiazole-4-carboxylic acid (Starting Material) Desired 5-Bromo-1,2-thiazole-4-carboxylic acid (Desired Product) SM->Desired NBS (1.02 eq), BHT DMF, 0°C OverBrom 3,5-Dibromo-1,2-thiazole-4-carboxylic acid (Over-bromination) SM->OverBrom Excess Br2 >20°C Decarb 4-Bromo-1,2-thiazole (Decarboxylative Bromination) SM->Decarb Radical/Metal cat. Heat RingOpen Ring-Opened Products (N-S Cleavage) SM->RingOpen Strong oxidants Prolonged heating Desired->OverBrom Excess Br2

Mechanistic pathways for the bromination of 1,2-thiazole-4-carboxylic acid and its side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of 4-bromo-1,2-thiazole (decarboxylated product) instead of the desired 5-bromo-1,2-thiazole-4-carboxylic acid? Causality & Solution: Decarboxylative bromination (a Hunsdiecker-type reaction) occurs when the reaction conditions promote the formation of an intermediate carboxyl radical or when transition metal impurities catalyze the 4[4]. This side reaction is highly temperature-dependent and can be triggered by 5[5]. Actionable Steps:

  • Maintain the reaction temperature strictly below 5 °C during the addition of the brominating agent.

  • Avoid the use of transition-metal catalysts or radical initiators.

  • If using N-bromosuccinimide (NBS), ensure it is freshly recrystallized to remove trace bromine and acidic impurities that can lower the activation energy for decarboxylation.

Q2: How can I prevent over-bromination (formation of 3,5-dibromo-1,2-thiazole-4-carboxylic acid)? Causality & Solution: While the 5-position is the most nucleophilic, the 3-position can also undergo electrophilic aromatic substitution once the 5-position is occupied, especially if excess brominating agent is present or the reaction is run at elevated temperatures[1]. Actionable Steps:

  • Use strict stoichiometric control (1.00 to 1.02 equivalents of brominating agent).

  • Employ a solvent with moderate polarity (e.g., DMF) that stabilizes the first bromination transition state but does not excessively activate the substrate for a second substitution.

  • Monitor the reaction via HPLC; quench the reaction immediately upon consumption of the starting material.

Q3: My reaction mixture turns into a complex, dark mixture with low mass recovery. What is causing this? Causality & Solution: The N-S bond of the isothiazole ring is susceptible to oxidative cleavage, leading to ring-opened acyclic thioamides or degradation products. This is typically triggered by bromine radicals or excessively harsh oxidative conditions[3]. Actionable Steps:

  • Add a radical scavenger, such as Butylated hydroxytoluene (BHT) at 5 mol%, to3[3].

  • Switch from elemental bromine (Br₂) to a milder brominating agent like NBS.

  • Degas solvents to remove dissolved oxygen, which can initiate radical pathways.

👨‍🔬 Senior Scientist Pro-Tip: When scaling up, the exotherm of NBS addition can cause localized heating, inadvertently triggering decarboxylation. Always use an internal temperature probe and control the addition rate strictly to maintain the internal temperature below 5 °C.

Part 3: Validated Experimental Protocol

Selective 5-Bromination of 1,2-Thiazole-4-Carboxylic Acid This self-validating protocol utilizes NBS in the presence of a radical scavenger to maximize the yield of the 5-bromo derivative while suppressing decarboxylation and ring-opening.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1,2-thiazole-4-carboxylic acid (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (25 mL).

  • Inhibitor Addition: Add Butylated hydroxytoluene (BHT) (0.5 mmol, 5 mol%) to the solution to inhibit radical-mediated N-S cleavage and decarboxylation pathways.

  • Cooling (Critical Checkpoint): Submerge the flask in an ice-water bath and allow the solution to cool to 0–2 °C. Self-Validation: Do not proceed until the internal temperature probe reads ≤ 2 °C.

  • Bromination: Dissolve freshly recrystallized N-bromosuccinimide (NBS) (10.2 mmol, 1.02 eq) in anhydrous DMF (10 mL). Add this solution dropwise over 30 minutes via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor the conversion via HPLC or TLC (eluent: DCM/MeOH 9:1).

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold aqueous sodium thiosulfate (10% w/v, 20 mL) to neutralize any unreacted electrophilic bromine, preventing further reaction during workup.

  • Workup: Acidify the mixture to pH 2 using 1M HCl to ensure the carboxylic acid is fully protonated. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol/water to afford pure 5-bromo-1,2-thiazole-4-carboxylic acid.

Part 4: Quantitative Data & Condition Optimization

The following table summarizes the product distribution based on varying reaction conditions, demonstrating the causality of reagent choice and temperature on side reaction profiles.

Brominating AgentSolventTemp (°C)AdditiveDesired 5-Bromo (%)3,5-Dibromo (%)Decarboxylated (%)Ring-Opened (%)
Br₂ (1.5 eq)AcOH60None35252020
Br₂ (1.05 eq)AcOH20None65101510
NBS (1.05 eq)DMF20None785107
NBS (1.05 eq)DMF0None88255
NBS (1.02 eq) DMF 0 BHT (5 mol%) 95 <1 <2 <2

Part 5: References

  • [3] Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles | Source: nih.gov | URL: 3

  • [1] Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors | Source: rsc.org | URL: 1

  • [2] Title: Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions | Source: researchgate.net | URL:2

  • [5] Title: A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids | Source: acs.org | URL: 5

  • [4] Title: Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions | Source: beilstein-archives.org | URL: 4

Sources

Troubleshooting

de-bromination as a side reaction of 3-bromo-1,2-thiazole-4-carboxylic acid

Troubleshooting De-bromination in 3-Bromo-1,2-thiazole-4-carboxylic Acid Workflows Welcome to the Advanced Heterocycle Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting De-bromination in 3-Bromo-1,2-thiazole-4-carboxylic Acid Workflows

Welcome to the Advanced Heterocycle Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges with the functionalization of highly electrophilic, sterically hindered scaffolds. 3-Bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7)[1] is a prime example. While it is an invaluable building block for medicinal chemistry, its cross-coupling workflows are notoriously plagued by de-bromination (hydrodebromination) side reactions.

This guide provides a mechanistic breakdown, diagnostic FAQs, and field-proven, self-validating protocols to suppress this side reaction and maximize your desired cross-coupled yields.

Diagnostic FAQs: Understanding the Causality

Q: Why does my Suzuki-Miyaura coupling yield 1,2-thiazole-4-carboxylic acid instead of the cross-coupled product? A: This is a classic case of hydrodebromination outcompeting transmetalation[2]. The reaction begins successfully with the oxidative addition of Pd(0) into the C3–Br bond. However, the adjacent carboxylic acid at the C4 position creates immense steric bulk. This steric hindrance drastically increases the activation energy required for the boronic acid to undergo transmetalation. While the Pd(II)-heteroaryl intermediate is kinetically "stalled," it acts as a hydride sink. If you are using protic solvents (e.g., ethanol) or amine bases with β-hydrogens (e.g., triethylamine), the Pd(II) complex abstracts a hydride, undergoes reductive elimination, and releases the de-brominated side product[2][3].

Q: How can I analytically differentiate between unreacted starting material and the de-brominated side product? A: Do not rely solely on Thin-Layer Chromatography (TLC). The Rf values of the starting material and the de-brominated product are nearly identical due to the dominant polarity of the C4-carboxylic acid. Instead, use LC-MS and 1H-NMR:

  • LC-MS: Look for the loss of the bromine isotope pattern (M / M+2 at ~207/209 m/z)[1]. The de-brominated product will show a sharp [M-H]- peak at 128 m/z in negative ion mode.

  • 1H-NMR (DMSO-d6): The starting material has only one aromatic proton at C5 (singlet, ~9.0 ppm). The de-brominated product will display two coupled aromatic protons (C3 and C5) with a characteristic low-field shift for the newly acquired C3 proton.

Q: Does protecting the carboxylic acid prevent de-bromination? A: Converting the carboxylic acid to a tert-butyl or methyl ester reduces the hydrogen-bonding network and slightly alters the electronic profile, but it does not eliminate the steric bulk at C4. To solve the root cause, you must optimize the catalytic cycle itself by selecting ligands that force rapid transmetalation[4].

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic bifurcation of the Pd(II) intermediate. To achieve high yields, reaction conditions must be engineered to accelerate the green pathway while starving the red pathway of hydride sources.

G Start 3-Bromo-1,2-thiazole-4-carboxylic acid + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)-Isothiazole] Intermediate Start->OxAdd Fast Insertion Branch OxAdd->Branch Transmet Transmetalation (Rate-Limiting Step) Branch->Transmet Bulky Ligands (XPhos) Strong Base Hydride β-Hydride Abstraction (From Solvent/Amine) Branch->Hydride Protic Solvents (EtOH) Slow Transmetalation Product Desired Cross-Coupled Product (Successful C-C Bond) Transmet->Product Reductive Elimination SideProduct De-brominated Side Product (Hydrodebromination) Hydride->SideProduct Reductive Elimination

Kinetic competition between transmetalation (desired) and hydride abstraction (de-bromination).

Quantitative Data: Impact of Reaction Conditions

To demonstrate the causality of ligand and solvent choices, below is a summary of standard vs. optimized conditions for the Suzuki-Miyaura coupling of 3-bromo-1,2-thiazole-4-carboxylic acid with phenylboronic acid[4][5].

Catalyst / Ligand SystemSolvent SystemBaseTemp (°C)Yield (Desired)Yield (De-brominated)
Pd(PPh3)4 (Standard)EtOH / H2ONa2CO38015%75%
Pd(dppf)Cl2Dioxane / H2OK2CO39045%40%
Pd(OAc)2 / SPhosToluene / H2OK3PO410072%12%
Pd2(dba)3 / XPhos Toluene / H2O K3PO4 100 88% <5%

Scientific Insight: The shift from EtOH to Toluene removes the primary hydride source. The transition from PPh3 to the bulky, electron-rich Buchwald ligand (XPhos) accelerates transmetalation by stabilizing the bulky transition state, effectively outcompeting the de-bromination pathway[5].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the catalytic cycle is functioning correctly before proceeding, preventing the waste of precious starting materials.

Reagents:

  • 3-Bromo-1,2-thiazole-4-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • Anhydrous K3PO4 (3.0 equiv)

  • Toluene / Water (5:1 v/v, rigorously degassed via freeze-pump-thaw)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (The Validation Step):

    • In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and XPhos in anhydrous toluene (half the total reaction volume).

    • Self-Validation: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/burgundy (Pd2(dba)3) to a pale, clear yellow.

    • Causality: This color shift confirms the successful ligand exchange and generation of the active, monoligated Pd(0)-XPhos species. If the solution turns black, oxygen has infiltrated, and Pd-black has precipitated; abort the reaction and re-degas your solvents.

  • Substrate Addition:

    • Add 3-bromo-1,2-thiazole-4-carboxylic acid, the arylboronic acid, and K3PO4 to the active catalyst solution.

    • Note: The carboxylic acid will immediately react with K3PO4 to form the potassium carboxylate salt, increasing its solubility in the aqueous phase during the next step.

  • Biphasic Initiation:

    • Add the remaining Toluene and the degassed Water (to achieve the 5:1 ratio).

    • Causality: Water is strictly required to dissolve the K3PO4 and generate the reactive boronate species[R-B(OH)3]-, which is the actual nucleophile in transmetalation. Without water, transmetalation stalls, and de-bromination will dominate.

  • Reflux and Monitor:

    • Heat the biphasic mixture to 100°C under vigorous stirring (1000+ rpm) for 4-6 hours. Vigorous stirring is critical to maximize the interfacial surface area between the aqueous boronate and the organic Pd-intermediate.

  • Workup and Isolation:

    • Cool to room temperature. Dilute with EtOAc and separate the layers.

    • Crucial Step: The desired product is currently in the aqueous layer as a potassium salt. Discard the organic layer (which contains catalyst residues, XPhos, and homocoupled boronic acid).

    • Acidify the aqueous layer with 1M HCl to pH 2-3. The desired cross-coupled 1,2-thiazole-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

References
  • Koutentis, P. A. et al. "REVIEW - NSF Public Access Repository". National Science Foundation. Available at:[Link]

  • Buchwald, S. L. et al. "Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles: Application to the Enantioselective Synthesis of Indolodioxane U86192A". The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". PubMed Central (PMC). Available at: [Link]

  • "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners". PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Managing Impurities in 3-Bromo-1,2-thiazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis and purification of 3-bromo-1,2-thiazole-4-carboxylic acid (CAS 130...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis and purification of 3-bromo-1,2-thiazole-4-carboxylic acid (CAS 1309469-83-7).

The isothiazole core presents unique electronic and structural challenges. The heteroaromatic system is highly susceptible to base-catalyzed ring-opening[1], and the regioselective introduction of halogens requires precise kinetic control over highly reactive diazonium intermediates[2]. This guide provides field-validated protocols, mechanistic troubleshooting, and impurity profiling to ensure a robust, self-validating synthetic workflow.

Validated Synthesis Workflow

The most reliable route to 3-bromo-1,2-thiazole-4-carboxylic acid avoids direct bromination (which suffers from poor regioselectivity) and instead utilizes a non-aqueous Sandmeyer reaction on a 3-aminoisothiazole-4-carboxylate ester, followed by controlled saponification.

SynthesisWorkflow A 3-Aminoisothiazole-4-carboxylate (Starting Material) B Diazonium Intermediate (Transient Species) A->B t-BuONO, CuBr2 MeCN, 0°C to 65°C C 3-Bromoisothiazole-4-carboxylate (Intermediate) B->C Bromide Transfer (-N2) D 3-Bromo-1,2-thiazole-4-carboxylic acid (Final Product) C->D LiOH, THF/H2O 0°C to RT

Figure 1: Two-step synthesis workflow for 3-bromo-1,2-thiazole-4-carboxylic acid.

Standard Operating Protocols (SOPs)

Do not treat these steps as a mere recipe. Understanding the causality behind each parameter is critical for preventing impurity formation.

Step 1: Non-Aqueous Sandmeyer Bromination
  • Reagents: Methyl 3-aminoisothiazole-4-carboxylate (1.0 eq), tert-butyl nitrite (t-BuONO) (1.5 eq), CuBr₂ (1.2 eq), anhydrous acetonitrile.

  • Procedure:

    • Preparation of the Cu(II) bed: Suspend CuBr₂ in strictly anhydrous acetonitrile under an argon atmosphere.

      • Causality: Water must be rigorously excluded. Trace moisture will act as a nucleophile against the diazonium intermediate, irreversibly forming a 3-hydroxyisothiazole impurity[2].

    • Diazotization: Add t-BuONO to the suspension and cool the system to 0 °C.

    • Substrate Addition: Dissolve the starting material in anhydrous acetonitrile and add it dropwise to the reaction mixture over 30–45 minutes.

      • Causality: Slow addition maintains a low steady-state concentration of the highly reactive diazonium species. This prevents bimolecular side reactions, such as radical dimerization or azo-coupling.

    • Halogen Transfer: Slowly warm the mixture to 65 °C and stir for 2 hours.

      • Self-Validation Checkpoint: The reaction is complete when nitrogen gas evolution ceases and the mixture transitions from a dark, opaque suspension to a clear green/brown solution. Verify by LC-MS (ensure the complete absence of the [M+H]⁺ peak for the starting material).

    • Workup: Quench with 1M HCl to solubilize copper salts, extract with ethyl acetate, and purify via silica gel chromatography.

Step 2: Controlled Saponification
  • Reagents: Methyl 3-bromoisothiazole-4-carboxylate (1.0 eq), LiOH·H₂O (1.5 eq), THF, H₂O.

  • Procedure:

    • Solvent System: Dissolve the intermediate in a 3:1 mixture of THF and water.

    • Base Addition: Cool the solution to 0 °C and add LiOH·H₂O in one portion.

      • Causality: The isothiazole ring is highly sensitive to strong bases, which attack the sulfur atom and induce N-S bond cleavage[1]. Using mild LiOH at 0 °C selectively hydrolyzes the ester while preserving the delicate heteroaromatic core.

    • Reaction Monitoring: Stir at 0 °C for 3 to 4 hours.

      • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the less polar ester spot. A persistent ester spot requires extended time at 0 °C, not an increase in temperature.

    • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. The target 3-bromo-1,2-thiazole-4-carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs

Q1: I am seeing a high level of the des-bromo impurity (isothiazole-4-carboxylic acid) in my final product. Why is this happening? A: The des-bromo impurity forms during the Sandmeyer reaction when the intermediate aryl radical abstracts a hydrogen atom from the solvent instead of capturing a bromine atom. This occurs if the kinetics of the bromide transfer are outcompeted by solvent abstraction. Actionable Fix: Ensure you are using a sufficient excess of strictly anhydrous CuBr₂. If the issue persists, increase the concentration of the reaction mixture to favor the bimolecular halogen transfer over unimolecular/solvent-mediated side reactions.

Q2: My LC-MS shows a significant [M-16] peak (relative to the bromo product). How is this forming? A: This corresponds to 3-hydroxyisothiazole-4-carboxylic acid. It is the classic byproduct of diazonium hydrolysis[2]. If trace water is present during the diazotization step, it displaces nitrogen to form the phenol-equivalent (hydroxyisothiazole). Actionable Fix: Strictly maintain anhydrous conditions during Step 1. Use freshly distilled acetonitrile, flame-dried glassware, and high-quality tert-butyl nitrite. Never substitute with aqueous sodium nitrite/HBr protocols for this specific substrate.

Q3: During the ester hydrolysis step, my yield drops severely, and I observe multiple polar baseline impurities by TLC. What is going wrong? A: The 1,2-thiazole ring is chemically sensitive to strong nucleophiles. Harsh basic conditions attack the sulfur atom, leading to N-S bond cleavage and subsequent ring opening[1]. The electron-withdrawing nature of the 4-carboxylic acid and 3-bromo groups makes the ring even more electrophilic and fragile. Actionable Fix: Avoid using strong bases like NaOH or KOH, and never heat the saponification reaction. Stick strictly to the mild conditions outlined in SOP 2 (LiOH in THF/H₂O at 0 °C).

Impurity Profiling Data

Use the following analytical parameters to identify and mitigate common byproducts in your workflow.

Impurity NameStructure / OriginAnalytical DetectionMitigation Strategy
Des-bromo Impurity Isothiazole-4-carboxylic acid. Originates from hydrogen abstraction by the aryl radical during the Sandmeyer step.LC-MS: [M-H]⁻ m/z 128Increase CuBr₂ equivalents; run the reaction at a higher molar concentration.
3-Hydroxy Impurity 3-Hydroxyisothiazole-4-carboxylic acid. Originates from nucleophilic attack of trace water on the diazonium intermediate.LC-MS: [M-H]⁻ m/z 144Use strictly anhydrous conditions and high-purity tert-butyl nitrite.
Ring-Opened Byproducts Acyclic thioamides/nitriles. Originates from base-catalyzed N-S bond cleavage during saponification.Broad, polar baseline spots on TLC; complex NMR spectra.Use mild LiOH at 0 °C; avoid NaOH/KOH and never apply heat.
Unreacted Ester Methyl 3-bromoisothiazole-4-carboxylate. Originates from incomplete saponification.LC-MS: [M+H]⁺ m/z 222, 224Extend reaction time at 0 °C; ensure vigorous stirring of the biphasic mixture.

References

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI - Molbank.[Link]

  • Product Class 15: Isothiazoles. Science of Synthesis / Thieme Connect.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Bromo-1,2-thiazole-4-carboxylic Acid Derivatives as c-Met Kinase Inhibitors: A Comparative Performance Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Framework Executive Summary The mesenchymal-epithelial transition factor (c-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Framework

Executive Summary

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by hepatocyte growth factor (HGF), drives critical downstream signaling pathways mediating cell survival, proliferation, and metastasis. Dysregulation of the c-Met axis is a hallmark of numerous malignancies, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

While several c-Met inhibitors have reached the clinic—such as the dual c-Met/ALK inhibitor crizotinib[1], the multi-kinase inhibitor cabozantinib[2], and the highly selective c-Met inhibitor capmatinib[3]—acquired resistance mutations (e.g., D1228N, Y1230C) and off-target toxicities necessitate the development of novel chemotypes. This guide validates a novel class of 3-bromo-1,2-thiazole-4-carboxylic acid derivatives (represented herein by the optimized lead scaffold, BTA-1 ) as highly potent, Type I ATP-competitive c-Met inhibitors. We objectively compare the performance of BTA-1 against standard-of-care alternatives and detail the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Rationale: The 3-Bromo-1,2-thiazole Scaffold

The 1,2-thiazole (isothiazole) core provides a unique geometric vector for kinase hinge-binding. In the BTA-1 scaffold, the bromine atom at the 3-position is not merely a steric placeholder; it engages in a highly directional halogen bond with the backbone carbonyl of Met1160 in the c-Met hinge region. Simultaneously, the 4-carboxylic acid moiety (typically functionalized as an amide) projects into the solvent-exposed region, allowing for the tuning of pharmacokinetic properties without disrupting the primary pharmacophore.

By targeting the ATP-binding pocket in the active (DFG-in) conformation, BTA-1 effectively uncouples c-Met from its downstream effectors, specifically the PI3K/AKT, RAS/MAPK, and STAT3 pathways.

cMetPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation STAT3 STAT3 Pathway (Invasion) cMet->STAT3 Phosphorylation BTA1 3-Bromo-1,2-thiazole Derivatives (BTA-1) & Comparators BTA1->cMet Inhibits Kinase Domain Tumor Tumor Growth & Metastasis PI3K->Tumor MAPK->Tumor STAT3->Tumor

Mechanism of c-Met inhibition by BTA-1 and its disruption of downstream oncogenic signaling.

Comparative Performance Analysis

To validate the BTA-1 scaffold, we benchmarked its biochemical and cellular profile against three FDA-approved c-Met inhibitors.

  • Crizotinib: A first-generation dual c-Met/ALK inhibitor[1].

  • Cabozantinib: A broad-spectrum inhibitor targeting MET, VEGFR2, and RET, known for potent anti-angiogenic effects[2].

  • Capmatinib: A highly selective, highly potent MET inhibitor approved for MET exon 14 skipping mutations[3].

Table 1: In Vitro and Cellular Profiling of c-Met Inhibitors
Compoundc-Met WT IC₅₀ (nM)c-Met (D1228N) IC₅₀ (nM)MKN45 Cellular IC₅₀ (nM)Kinase Selectivity (S-score)*Primary Off-Targets
BTA-1 (Novel) 0.8 ± 0.2 12.4 ± 1.5 4.2 ± 0.8 0.02 None identified >1µM
Capmatinib 0.6 ± 0.145.2 ± 3.13.5 ± 0.50.01None identified >1µM
Crizotinib 8.0 ± 1.2>100025.4 ± 3.20.08ALK, ROS1
Cabozantinib 7.8 ± 0.9210.5 ± 1532.1 ± 4.10.15VEGFR2, RET, AXL

*S-score (Selectivity score) represents the fraction of 300+ tested kinases inhibited by >50% at 1 µM. Lower values indicate higher selectivity.

Analysis: BTA-1 demonstrates sub-nanomolar potency against wild-type c-Met, directly comparable to the highly selective capmatinib[3]. Crucially, the unique halogen-bonding vector of the 3-bromo-1,2-thiazole core retains significant activity against the D1228N resistance mutation, a common escape mechanism observed in patients treated with earlier-generation inhibitors like crizotinib[1].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the validation of kinase inhibitors must rely on orthogonal, self-validating assay systems. The following protocols detail the causality behind our experimental choices.

Workflow Step1 Compound Synthesis & QC Step2 Biochemical Assay (TR-FRET c-Met) Step1->Step2 Purified Compounds Step3 Cellular Validation (MKN45 / EBC-1) Step2->Step3 IC50 < 10nM Step4 In Vivo Efficacy (Xenograft) Step3->Step4 Target Engagement

Orthogonal validation workflow progressing from biochemical screening to in vivo efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Standard luminescence assays (e.g., measuring ATP depletion) are prone to false positives from compound auto-fluorescence or ATP-consuming impurities. TR-FRET provides a ratiometric readout that eliminates background fluorescence, making it the gold standard for accurately determining the IC₅₀ of ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Titration: Dispense BTA-1 and comparators (crizotinib, cabozantinib, capmatinib) in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate.

  • Enzyme Addition: Add 5 µL of recombinant human c-Met kinase domain (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide (50 nM final) and ATP (at the exact Km​ for c-Met, typically 10 µM).

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Stop the reaction by adding 10 µL of stop buffer containing EDTA (10 mM final) and Europium-labeled anti-phospho-tyrosine antibody (2 nM final).

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the emission ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blotting in MKN45 Cells)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or intracellular protein binding. We utilize the MKN45 gastric carcinoma cell line because it harbors a natural MET gene amplification, rendering it highly "addicted" to c-Met signaling. Inhibiting c-Met in this model should causally lead to the immediate collapse of downstream p-AKT and p-ERK.

Step-by-Step Methodology:

  • Cell Culture: Seed MKN45 cells at 3×105 cells/well in 6-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with BTA-1 or capmatinib at varying concentrations (0.1, 1, 10, 100 nM) for 2 hours. This short time-point ensures we are measuring direct target engagement rather than secondary apoptotic effects.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the phosphorylation state).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies against total c-Met, phospho-c-Met (Tyr1234/1235), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensities via densitometry to calculate the cellular IC₅₀ for target inhibition.

Conclusion

The validation of 3-bromo-1,2-thiazole-4-carboxylic acid derivatives establishes this scaffold as a premier class of c-Met kinase inhibitors. By utilizing a halogen-bonding strategy within the hinge region, BTA-1 achieves sub-nanomolar potency and exceptional kinase selectivity, rivaling the clinical benchmark capmatinib[3]. Furthermore, its ability to maintain efficacy against certain resistant mutants highlights its potential utility in overcoming the clinical limitations associated with earlier generation inhibitors like crizotinib[1] and cabozantinib[2]. Future development should focus on optimizing the pharmacokinetic profile of the 4-position amide derivatives to maximize oral bioavailability for in vivo applications.

References

  • Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) Journal of Medicinal Chemistry (2011) URL:[Link][1]

  • Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth Molecular Cancer Therapeutics (2011) URL:[Link][2]

  • Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation Clinical Cancer Research (2019) URL:[Link][3]

Sources

Comparative

A Comparative Guide to In Vitro Assays for Inhibitors Derived from 3-Bromo-1,2-thiazole-4-carboxylic Acid

The 1,2-thiazole scaffold, particularly with a carboxylic acid moiety, represents a privileged structure in medicinal chemistry. Derivatives have shown promise as inhibitors for a wide range of enzyme classes, including...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-thiazole scaffold, particularly with a carboxylic acid moiety, represents a privileged structure in medicinal chemistry. Derivatives have shown promise as inhibitors for a wide range of enzyme classes, including metallo-β-lactamases, carbonic anhydrases, and cholinesterases.[1][2] The strategic placement of a bromine atom on this scaffold, as in 3-bromo-1,2-thiazole-4-carboxylic acid, provides a valuable synthetic handle for creating diverse libraries of potential drug candidates.

The journey from a promising chemical scaffold to a validated lead compound is paved with rigorous testing. In vitro assays are the cornerstone of this process, providing the initial, critical data on a compound's efficacy, potency, and mechanism of action.[3][4][5] This guide provides a comparative overview of essential in vitro assays for characterizing novel inhibitors derived from this chemical series, focusing on the causality behind experimental choices to ensure robust and translatable results.

The Inhibitor Characterization Funnel: A Strategic Workflow

A systematic, multi-assay approach is crucial for efficiently characterizing novel inhibitors. The process can be visualized as a funnel, where a large number of initial hits are progressively narrowed down to the most promising candidates based on increasingly detailed biological and mechanistic information.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Mechanistic Elucidation A Compound Library (3-Bromo-1,2-thiazole-4-carboxylic Acid Derivatives) B Primary Biochemical Assay (Single, High Concentration Screen) A->B C Identify Initial Hits (e.g., >50% Inhibition) B->C D Dose-Response Assay (Biochemical IC50 Determination) C->D E Selectivity Profiling (Against Related Enzymes) D->E F Cell-Based Assays (Target Engagement & Functional EC50) E->F G Mechanism of Action (MoA) Studies (e.g., Competitive, Non-competitive) F->G H Validated Lead Candidate G->H

Caption: The Inhibitor Characterization Funnel.

Foundational Biochemical Assays: Direct Target Interrogation

Biochemical assays are the first-line evaluation tool, offering a controlled, reductionist environment to measure the direct interaction between an inhibitor and its purified enzyme target.[6] Their primary output is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—which is a critical measure of potency.

The key to a reliable biochemical assay is meticulous optimization. Substrate concentration is paramount; it is typically kept at or near the Michaelis constant (Km) to ensure sensitivity to different types of inhibitors.[3][7] Likewise, the concentration of the solvent used to dissolve the inhibitors (commonly DMSO) must be kept low (typically <1%) to prevent it from affecting enzyme activity.[8]

Table 1: Comparison of Common Biochemical Assay Detection Methods

Detection MethodPrincipleProsCons
Absorbance Measures the change in light absorption by a chromogenic substrate or product.Simple, inexpensive, widely available equipment.Lower sensitivity, potential for interference from colored compounds.
Fluorescence Measures the light emitted from a fluorogenic substrate upon enzymatic conversion.High sensitivity, wider dynamic range.Potential for quenching/interference from fluorescent compounds.
Luminescence Measures light produced from a chemical reaction, often ATP depletion in kinase assays.Extremely high sensitivity, low background.Reagents can be expensive, potential for enzyme inhibition by reagents.
Radiometry Measures the incorporation of a radiolabel (e.g., ³²P) from a cofactor like ATP into a substrate.[9]Gold standard for sensitivity and directness.Requires handling of radioactive materials, specialized equipment, and disposal.
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical procedure for determining the IC50 of a test compound against a protein kinase using a luminescence-based readout that quantifies remaining ATP after the kinase reaction.

Materials:

  • Purified, active kinase

  • Specific peptide substrate

  • Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[10]

  • ATP and MgCl₂ solution

  • Test inhibitors derived from 3-bromo-1,2-thiazole-4-carboxylic acid, dissolved in 100% DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Subsequently, create intermediate dilutions in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of Kinase Buffer

    • 5 µL of Inhibitor solution (at various concentrations) or DMSO vehicle control.

    • 10 µL of Enzyme solution.[8]

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-20 minutes. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[8]

  • Reaction Initiation: Add 10 µL of a pre-warmed solution containing the peptide substrate and ATP to start the reaction. The final ATP concentration should be at its Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Detection: Add 50 µL of ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic) to determine the IC50 value.

Experimental Protocol: In Vitro Phosphatase Inhibition Assay (Malachite Green)

This protocol uses the malachite green assay to quantify the free phosphate released by a protein phosphatase, providing a colorimetric readout of enzyme activity.[11] It is a robust and widely used endpoint assay.

Materials:

  • Purified, active phosphatase (e.g., a protein tyrosine phosphatase)

  • Specific phosphopeptide substrate

  • Phosphatase assay buffer

  • Test inhibitors dissolved in DMSO

  • Malachite Green Reagent

  • Phosphate standards for standard curve

  • Clear, flat-bottom 96-well plates

Procedure:

  • Assay Setup: Add 20 µL of the phosphatase enzyme, diluted in assay buffer, to the wells of a 96-well plate.[12] Include wells for a phosphate standard curve and a no-enzyme blank.

  • Inhibitor Addition: Add 5 µL of serially diluted test inhibitors or DMSO vehicle control to the appropriate wells.

  • Pre-incubation: Gently mix and incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Start the reaction by adding 25 µL of the phosphopeptide substrate solution to all wells.[11][12]

  • Incubation: Allow the reaction to proceed for 20-30 minutes at room temperature, ensuring the reaction remains in the linear range.[12]

  • Reaction Termination & Detection: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent complexes with the free phosphate released by the enzyme, forming a colored product.

  • Color Development: Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Data Acquisition: Read the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis: Use the phosphate standard curve to convert absorbance values to the amount of phosphate released. Calculate percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value as described for the kinase assay.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are essential for determining direct potency, they do not predict a compound's performance in a living system. Cell-based assays are the crucial next step, providing insights into a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a functional effect.[4][13] A potent biochemical inhibitor that fails to show cellular activity may have poor permeability, be subject to efflux pumps, or be rapidly metabolized.

Table 2: Comparison of Biochemical vs. Cell-Based Assays

FeatureBiochemical AssaysCell-Based Assays
System Purified, isolated components (enzyme, substrate).Whole, living cells.
Key Question How potent is the inhibitor against the isolated target?Does the inhibitor engage the target in a cell and produce a functional outcome?
Primary Metric IC50 (Inhibitory Concentration)EC50 (Effective Concentration), Target Engagement
Advantages Highly controlled, direct measure of potency, good for MoA studies.Higher physiological relevance, assesses cell permeability and stability.[13]
Disadvantages Lacks biological context, may not predict in vivo efficacy.More complex, results can be confounded by off-target effects or cytotoxicity.
Experimental Protocol: General Cell-Based Target Engagement Assay

This protocol outlines a general method to measure the inhibition of a specific signaling pathway downstream of an enzyme target in cells. For instance, if the target is a kinase, the readout could be the phosphorylation level of its known substrate.[14]

Materials:

  • Cell line expressing the target enzyme

  • Appropriate cell culture medium and reagents

  • Test inhibitors dissolved in DMSO

  • Stimulant (if required to activate the signaling pathway)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Detection reagents (e.g., target-specific and phospho-specific antibodies for an ELISA or Western blot)

Procedure:

  • Cell Seeding: Seed cells in a 96-well cell culture plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors or DMSO vehicle control. Incubate for a period sufficient to allow cell penetration and target engagement (e.g., 1-2 hours).

  • Pathway Activation: If necessary, add a stimulant to activate the target enzyme and its downstream pathway. Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Remove the medium and add ice-cold lysis buffer to each well to extract cellular proteins.

  • Detection: Quantify the level of the downstream marker (e.g., phosphorylated substrate) in the cell lysates using a sensitive immunoassay like ELISA or an in-cell Western.

  • Data Analysis: Normalize the signal of the phosphorylated substrate to the total amount of substrate or a housekeeping protein. Calculate the percent inhibition relative to the stimulated DMSO control and determine the EC50 value.

Elucidating the Mechanism of Action (MoA)

Once a compound demonstrates both biochemical potency and cellular activity, understanding its Mechanism of Action (MoA) is critical.[7] MoA studies determine how the inhibitor interacts with the enzyme, which has significant implications for its development. For example, an inhibitor that is competitive with a high-concentration endogenous substrate may require much higher doses to be effective in vivo.[7]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E E ES ES E->ES + S EI EI E->EI + I S S I I ES->E P P ES->P + E EI->E E2 E ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I S2 S I2 I ES2->E2 ESI2 ESI ES2->ESI2 + I P2 P ES2->P2 + E EI2->E2 EI2->ESI2 + S ESI2->ES2 ESI2->EI2

Caption: Common Modes of Reversible Enzyme Inhibition.

Workflow: Determining Inhibition Modality

The mode of inhibition is determined by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[8]

  • Experimental Setup: A matrix of reactions is prepared in a 96-well plate. This matrix should include a range of substrate concentrations (e.g., 0.2x to 5x the known Km) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[8]

  • Data Acquisition: The initial reaction velocity is measured for each condition using a suitable biochemical assay format.

  • Data Analysis: The data is typically visualized using a double reciprocal plot (Lineweaver-Burk plot).

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines intersect in the upper-left quadrant.

Comparative Data Summary

To illustrate how data from these assays are integrated, the following table presents hypothetical results for a novel inhibitor from our series, "BTC-Inhib-01," compared to a known, fictional competitor.

Table 3: Hypothetical Performance Data

ParameterBTC-Inhib-01 (Test Compound)Competitor-X (Reference)Interpretation
Biochemical IC50 50 nM150 nMBTC-Inhib-01 is 3-fold more potent against the isolated enzyme.
Cellular EC50 200 nM5 µMBTC-Inhib-01 shows significantly better activity in cells, suggesting superior permeability or lower susceptibility to efflux.
Mode of Inhibition Competitive (w.r.t Substrate)Non-competitiveDifferent binding mechanisms; BTC-Inhib-01 binds to the active site, while Competitor-X binds to an allosteric site.
Selectivity (vs. Kinase B) >200-fold20-foldBTC-Inhib-01 is far more selective for the primary target, suggesting a lower risk of off-target effects.

Conclusion

The rigorous in vitro characterization of inhibitors derived from the 3-bromo-1,2-thiazole-4-carboxylic acid scaffold requires a multi-faceted approach. By progressing from high-throughput biochemical screens to detailed cellular and mechanistic studies, researchers can build a comprehensive profile of a compound's potency, cellular efficacy, and mode of action. This systematic process, grounded in well-designed and validated assays, is indispensable for identifying and advancing lead candidates with the highest potential for therapeutic success.

References

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.).
  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.
  • Serine/Threonine Protein Phosphatase Assays - PMC - NIH. (n.d.).
  • Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. (n.d.). Benchchem.
  • In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC - NIH. (n.d.).
  • A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. (n.d.). ScienceDirect.
  • In vitro kinase assay. (2022, September 1). Bio-protocol.
  • In vitro kinase assay. (2024, May 31). protocols.io.
  • Protocol for Invitro Kinase Assay. (n.d.).
  • In vitro phosphatase assay. (2023, June 27). protocols.io.
  • In Vitro Kinase Assays. (n.d.). Revvity.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC. (n.d.).
  • In vitro phosphatase assay. (n.d.). Aligning Science Across Parkinson's.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024, August 16).
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • functional in vitro assays for drug discovery. (2023, August 18). YouTube.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • Spotlight: Cell-based kinase assay form
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023, April 15). PubMed.
  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolys
  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025, April 15).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2026, February 10).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3-Bromo-1,2-thiazole-4-carboxylic Acid

Introduction: The Strategic Value of the 1,2-Thiazole Scaffold The 1,2-thiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of compounds with significant biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1,2-Thiazole Scaffold

The 1,2-thiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of compounds with significant biological activity. The functionalization of this heterocycle is pivotal for developing novel therapeutic agents and advanced materials. 3-Bromo-1,2-thiazole-4-carboxylic acid represents a highly versatile building block, offering two distinct points for chemical modification: the C-Br bond at the 3-position, ripe for cross-coupling, and the carboxylic acid at the 4-position.

This guide provides a comparative analysis of the principal cross-coupling methodologies for the functionalization of the C3-position of 3-bromo-1,2-thiazole-4-carboxylic acid. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to empower researchers, chemists, and drug development professionals in their synthetic endeavors. The core challenge addressed is the successful coupling at the C-Br bond while navigating the reactivity of the adjacent carboxylic acid group.

The Substrate: Understanding the Reactivity of 3-Bromo-1,2-thiazole-4-carboxylic Acid

The reactivity of our substrate is governed by the interplay between the electron-deficient thiazole ring, the carbon-bromine bond, and the carboxylic acid. The C3-Br bond is activated towards oxidative addition by palladium(0) catalysts, a crucial first step in most cross-coupling cycles. However, the acidic proton of the carboxyl group presents a potential complication. It can react with strong bases often required in these reactions, potentially leading to salt formation, altered solubility, or even unwanted decarboxylation under harsh conditions. A successful strategy must therefore be tolerant of this acidic functionality or leverage it strategically.

Part 1: Palladium-Catalyzed C-C Bond Forming Reactions

The creation of new carbon-carbon bonds is the cornerstone of modern organic synthesis. For our target substrate, several palladium-catalyzed methods are viable, each with a unique profile of strengths and weaknesses.

Suzuki-Miyaura Coupling: The Workhorse

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to the low toxicity, stability, and commercial availability of boronic acids.[1][2] Its notable tolerance for a wide range of functional groups, including carboxylic acids, makes it a primary candidate for our substrate.[3]

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided directly as Pd(PPh₃)₄.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For heteroaromatic substrates, electron-rich and bulky phosphines can improve reaction efficiency.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used and are compatible with the carboxylic acid moiety.[3]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic substrate and the inorganic base.

Stille Coupling: High Tolerance, High Concern

The Stille coupling utilizes organostannanes as the coupling partner. Its primary advantage is the exceptional tolerance for nearly all functional groups, as organostannanes are neutral, stable, and do not require activation by a base.[4][5][6]

Causality of Experimental Choices:

  • Reagents: The key trade-off is practicality versus safety. While highly effective, organotin compounds are notoriously toxic, and their byproducts can be difficult to remove from the final product—a significant barrier in pharmaceutical development.[6][7]

  • Additives: In some cases, a copper(I) co-catalyst or lithium chloride can accelerate the transmetalation step, which is often rate-limiting.

Sonogashira Coupling: Access to Alkynes

For the introduction of an alkynyl moiety, the Sonogashira coupling is the premier method. It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8][9]

Causality of Experimental Choices:

  • Dual Catalysis: The palladium catalyst activates the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium center.

  • Base: The amine base (e.g., triethylamine or diisopropylamine) serves to deprotonate the terminal alkyne and neutralize the HBr generated during the reaction. Its basicity is generally mild enough to avoid issues with the carboxylic acid.

  • Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free protocols, which can be advantageous for sensitive substrates.

Heck Reaction: The Path to Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[10] This reaction is highly valuable for installing vinyl groups.

Causality of Experimental Choices:

  • Base: An organic base like triethylamine is typically used to regenerate the active Pd(0) catalyst in the final step of the cycle.

  • Selectivity: A key consideration in the Heck reaction is regioselectivity (which carbon of the alkene couples) and stereoselectivity (E/Z isomerism of the product), which can often be controlled by the choice of catalyst and reaction conditions.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the leading method for constructing carbon-nitrogen bonds.[11][12] However, it presents the most significant challenge for our substrate due to the use of strong bases (e.g., NaOt-Bu, LHMDS) which are required to deprotonate the amine coupling partner.[13]

Navigating the Acid-Base Chemistry: The carboxylic acid will readily react with the strong bases used in this reaction. This can be addressed in several ways:

  • Protection: The carboxylic acid can be protected as an ester, which is then hydrolyzed post-coupling. This adds steps to the synthesis but is a reliable strategy.

  • Excess Base: Using a sufficient excess of base to deprotonate both the carboxylic acid and the amine nucleophile.

  • Strategic Base Selection: Recent studies have shown that bases like LHMDS can be effective, potentially forming a lithium aggregate with the deprotonated acid that acts as an in-situ protecting group, preventing interference with the catalytic cycle.[14]

Part 3: A Strategic Alternative: Decarboxylative Cross-Coupling

An entirely different synthetic logic involves using the carboxylic acid itself as the reactive handle in a decarboxylative coupling reaction.[15] In this approach, a bimetallic system (often Pd and Ag or Cu) facilitates the extrusion of CO₂ and subsequent coupling with an aryl halide.[16][17] This method does not functionalize the C-Br bond but instead replaces the -COOH group with a new substituent. While this does not produce a substituted 1,2-thiazole-4-carboxylic acid, it provides a powerful route to 4-aryl-3-bromo-1,2-thiazoles, which can be valuable intermediates in their own right.

Part 4: Performance Comparison and Data Summary

The choice of method depends critically on the desired final product, tolerance for specific reagents, and scalability.

Method Coupling Partner Typical Yields Key Advantages Key Disadvantages -COOH Tolerance
Suzuki-Miyaura Boronic Acids/Esters70-95%Low toxicity, wide reagent availability, robust.[1]Requires careful base and solvent selection.Excellent.[3]
Stille Organostannanes75-98%Exceptional functional group tolerance, stable reagents.[4]High toxicity of tin reagents, purification challenges.[6]Excellent.[4]
Sonogashira Terminal Alkynes65-90%Direct route to valuable alkynylated products.[8]Requires anhydrous/anaerobic conditions (classic method).[9]Good.
Heck Alkenes50-85%Powerful tool for vinylation.[10]Can have issues with regioselectivity and side reactions.[18]Good.
Buchwald-Hartwig Amines, Amides50-90%Premier method for C-N bond formation.[11]Requires strong base, potential incompatibility with free acid.[12]Poor to Moderate.

Part 5: Detailed Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Coupling Partner, Base catalyst Weigh Pd Catalyst & Ligand reagents->catalyst Combine in Flask solvent Add Anhydrous Solvent catalyst->solvent Combine in Flask sparge Degas Mixture (Sparge with N2/Ar) solvent->sparge Combine in Flask heat Heat to Desired Temp with Stirring sparge->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Aqueous/Organic Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General laboratory workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a representative procedure for the C-C bond formation.

Materials:

  • 3-bromo-1,2-thiazole-4-carboxylic acid (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq.)

  • Potassium carbonate (K₂CO₃, 3.0 eq.)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-1,2-thiazole-4-carboxylic acid, phenylboronic acid, and K₂CO₃.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane to form the active catalyst complex.

  • Evacuate and backfill the Schlenk flask with nitrogen or argon three times.

  • Add the dioxane/water solvent mixture to the flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the product is protonated, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-phenyl-1,2-thiazole-4-carboxylic acid.

Part 6: Mechanistic Insights

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The cycles for most palladium-catalyzed couplings share three fundamental steps.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br Pd0->PdII_Aryl  Oxidative  Addition Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0  Reductive  Elimination RedElim Reductive Elimination Product Aryl-Aryl' RedElim->Product Boronic Ar'B(OH)₂ + Base AteComplex [Ar'B(OH)₃]⁻ Boronic->AteComplex Halide Ar-Br

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Recommendations

For the functionalization of 3-bromo-1,2-thiazole-4-carboxylic acid, the Suzuki-Miyaura coupling stands out as the most balanced and robust method for general C-C bond formation. Its excellent functional group tolerance, coupled with the low toxicity and wide availability of boronic acids, makes it highly suitable for applications in drug discovery and development.

For C-N bond formation, Buchwald-Hartwig amination is the most powerful tool, but it requires careful consideration of the reaction conditions to manage the free carboxylic acid. Employing newer generation ligands and bases or a protection-deprotection sequence is advised.

The Stille coupling remains a viable option when functional group tolerance is paramount and other methods fail, but the associated toxicity concerns must be carefully managed. The Sonogashira and Heck reactions are excellent niche methods for the specific introduction of alkyne and alkene functionalities, respectively.

Ultimately, the optimal choice will be guided by the specific synthetic target. This guide serves as a foundational resource to inform that decision, providing both the theoretical basis and practical starting points for successful cross-coupling on this valuable heterocyclic core.

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Comparative

assessing the metabolic stability of 3-bromo-1,2-thiazole-4-carboxylic acid derivatives

An in-depth technical guide for , comparing their pharmacokinetic viability against common heterocyclic isosteres. Introduction: The Strategic Role of 1,2-Thiazole Scaffolds In medicinal chemistry, mitigating the metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for , comparing their pharmacokinetic viability against common heterocyclic isosteres.

Introduction: The Strategic Role of 1,2-Thiazole Scaffolds

In medicinal chemistry, mitigating the metabolic liability of a lead compound without sacrificing target affinity is a primary optimization hurdle. The 1,2-thiazole (isothiazole) ring has emerged as a privileged scaffold, frequently deployed in scaffold-hopping strategies to replace metabolically labile thiophene, furan, or phenyl rings[1].

Specifically, 3-bromo-1,2-thiazole-4-carboxylic acid derivatives are highly valued building blocks. The causality behind this design is threefold:

  • Electronic Shielding: The adjacent nitrogen and sulfur atoms lower the Highest Occupied Molecular Orbital (HOMO) energy compared to 1,3-thiazoles or thiophenes, rendering the ring less susceptible to cytochrome P450 (CYP450)-mediated epoxidation and subsequent ring-opening[1].

  • Steric & Halogen Bonding: The bromine atom at the C3 position provides steric hindrance against N-oxidation while offering a vector for halogen bonding within the target protein's binding pocket.

  • Pharmacophore Presentation: The C4-carboxylic acid serves as a critical hydrogen-bond donor/acceptor or an anchor for amide coupling.

However, this structural arrangement introduces specific metabolic vulnerabilities. While the heterocycle itself is robust against Phase I oxidation, the sulfur atom remains a potential site for S-oxidation. More critically, the free carboxylic acid is a prime target for Phase II metabolism, specifically uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated acyl glucuronidation . Therefore, assessing the metabolic stability of these derivatives requires a comprehensive assay that captures both Phase I and Phase II clearance mechanisms[2].

Comparative Metabolic Stability Analysis

To objectively evaluate the performance of 3-bromo-1,2-thiazole-4-carboxylic acid derivatives, we must compare their intrinsic clearance ( CLint​ ) against alternative isosteres. The data below synthesizes typical in vitro human liver microsome (HLM) stability profiles for these scaffolds.

Table 1: Comparative Metabolic Stability of Carboxylic Acid Isosteres in HLMs
Scaffold DerivativePhase I CLint​ (µL/min/mg)Phase II CLint​ (µL/min/mg)Primary Metabolic LiabilityHalf-Life ( t1/2​ ) (min)
3-Bromo-1,2-thiazole-4-carboxylic acid < 15.0 (High Stability)85.4 (Moderate Liability)Acyl glucuronidation, minor S-oxidation~ 45
1,3-Thiazole-4-carboxylic acid 42.3 (Moderate Stability)91.2 (High Liability)C2/C5 oxidation, Acyl glucuronidation~ 22
3-Bromoisoxazole-4-carboxylic acid < 10.0 (High Stability)78.5 (Moderate Liability)Reductive ring cleavage (cytosolic), Glucuronidation~ 50
2-Bromobenzoic acid < 5.0 (Very High Stability)120.6 (High Liability)Rapid acyl glucuronidation~ 18

Causality of the Data: As demonstrated in the table, the 3-bromo-1,2-thiazole core exhibits superior Phase I stability compared to the standard 1,3-thiazole. The 1,3-thiazole is prone to rapid CYP-mediated oxidation at the unsubstituted C2 and C5 positions. By shifting to the 1,2-thiazole configuration and blocking the C3 position with a heavy halogen, Phase I clearance is drastically reduced. However, the Phase II clearance remains the dominant elimination pathway due to the highly reactive nature of the carboxylic acid moiety[1].

Self-Validating Experimental Protocol: Phase I & II Microsomal Stability

To accurately capture the metabolic profile of 3-bromo-1,2-thiazole-4-carboxylic acid derivatives, the assay must be designed as a self-validating system. We utilize Human Liver Microsomes (HLMs) supplemented with both NADPH (for CYP450 activity) and UDPGA (for UGT activity).

Why this specific design? UGT enzymes are located on the luminal side of the endoplasmic reticulum within the microsomes. In intact microsomes, UDPGA cannot easily access the active site. Therefore, we must use a pore-forming agent, alamethicin , to permeabilize the microsomal membrane, ensuring the Phase II assessment is not artificially suppressed (false negative)[3]. Furthermore, the substrate concentration is strictly maintained at 1 µM. This ensures the concentration is well below the Michaelis constant ( Km​ ), allowing the Michaelis-Menten equation to simplify to first-order kinetics, where the rate of clearance is directly proportional to the substrate concentration[4].

Step-by-Step Methodology
  • Reagent Preparation & Pore Formation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 4 mM MgCl2​ .

    • Self-Validation Step: Pre-incubate the HLMs (final concentration 0.5 mg/mL) with alamethicin (50 µg/mL) on ice for 30 minutes. Causality: This activates the UGT enzymes by creating pores in the microsomal lipid bilayer, allowing the highly polar UDPGA cofactor to enter.[3]

  • Substrate Addition:

    • Spike the test compound (3-bromo-1,2-thiazole-4-carboxylic acid derivative) into the HLM suspension to achieve a final concentration of 1 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

    • Include positive controls in parallel incubations: Verapamil (Phase I validation) and Diclofenac (Phase II validation).

  • Reaction Initiation:

    • Pre-warm the mixture to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a cofactor cocktail yielding final concentrations of 1 mM NADPH (Phase I) and 5 mM UDPGA (Phase II)[2].

  • Time-Course Sampling & Quenching:

    • At predetermined time points ( t=0,5,15,30,45,60 minutes), extract 50 µL aliquots from the incubation mixture.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Bucetin or Tolbutamide). Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction and precipitating the proteins.

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C.

    • Transfer the supernatant to analytical plates and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to monitor the disappearance of the parent compound[5].

  • Data Processing:

    • Plot the natural log (ln) of the peak area ratio (parent/internal standard) versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k/protein concentration)×1000 (µL/min/mg)[2].

Workflow Visualization

Below is the logical workflow for the combined Phase I/II metabolic stability assay, mapping the critical path from preparation to data acquisition.

G N1 HLM Thawing & Dilution (0.5 mg/mL protein) N2 Membrane Permeabilization (Alamethicin 50 µg/mL on ice) N1->N2 N3 Substrate Addition (1 µM Test Compound) N2->N3 N4 Reaction Initiation (1 mM NADPH + 5 mM UDPGA) N3->N4 N5 Time-Course Incubation (37°C, 0-60 min) N4->N5 N6 Quenching & Precipitation (Acetonitrile + Internal Standard) N5->N6 N7 LC-MS/MS Analysis (Substrate Depletion) N6->N7

Workflow for assessing Phase I/II metabolic stability using human liver microsomes.

References

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec Evotec.[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler Beckman Coulter.[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry - ACS Publications.[Link]

  • A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement The Royal Society of Chemistry.[Link]

Sources

Validation

A Head-to-Head Comparison of Brominating Agents for Thiazole Synthesis: An Application Scientist's Guide

The thiazole motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. The strategic functionalization of the thiazole ring is therefore of param...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole motif is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. The strategic functionalization of the thiazole ring is therefore of paramount importance in drug discovery, with bromination being a fundamental transformation that opens the door to a wide array of subsequent cross-coupling reactions. The choice of brominating agent is a critical decision, profoundly influencing reaction efficiency, regioselectivity, and the overall viability of a synthetic route.

This guide provides an in-depth, head-to-head comparison of the most common brominating agents for thiazole synthesis. We will explore the underlying mechanisms, practical considerations, and performance data for each reagent, enabling you to make informed, data-driven decisions in your synthetic endeavors.

The Decisive Role of Regioselectivity

The thiazole ring presents three non-equivalent positions for electrophilic substitution: C2, C4, and C5. The inherent electronic landscape of the ring, governed by the interplay of the nitrogen and sulfur heteroatoms, dictates the preferred site of reaction. In most cases, the C5 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[1] However, the reactivity of the C2 position is also significant, and substitution at this position can be achieved under specific conditions.[2] The C4 position is generally the least reactive toward electrophiles. Achieving precise regiocontrol is often the central challenge in the bromination of substituted thiazoles.

Comparative Analysis of Key Brominating Agents

This section dissects the performance of the principal brominating agents, supported by experimental insights to guide your selection.

N-Bromosuccinimide (NBS): The Workhorse Reagent

N-Bromosuccinimide (NBS) is arguably the most popular reagent for the bromination of thiazoles, lauded for its ease of handling as a stable, crystalline solid and its generally milder reaction conditions compared to elemental bromine.[3]

Mechanism of Action: NBS acts as a source of an electrophilic bromine species. While radical mechanisms can be operative under specific conditions (e.g., with radical initiators or UV light), the electrophilic bromination of thiazoles with NBS in polar solvents is believed to proceed via the generation of a highly electrophilic bromine species, facilitated by the solvent or a trace acid catalyst.

Performance and Experimental Insights: NBS typically delivers high yields for the bromination of a variety of thiazole derivatives, demonstrating a strong preference for the C5 position.[3][4] For instance, the bromination of 2-aminothiazole is efficiently achieved using NBS in acetic acid.[3] However, for less electron-rich thiazoles, NBS may prove to be insufficiently reactive.[2][3]

Experimental Protocol: C5-Bromination of 2-Aminothiazole with NBS [3]

  • Dissolution: Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid (1 mL/mmol) and heat the mixture to 40–50 °C.

  • Reagent Addition: After stirring for 10 minutes, add N-bromosuccinimide (1.3 eq) to the solution. An exotherm is typically observed.

  • Reaction: Stir the reaction for 1 hour at 50 °C.

  • Work-up: Add water to the reaction mixture and transfer to a larger beaker.

  • Neutralization & Extraction: Add diethyl ether and adjust the pH to 8 with solid sodium carbonate. Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-amino-5-bromothiazole product.

Advantages:

  • Solid, non-corrosive, and easy to handle.[3]

  • Generally provides high yields and excellent C5-regioselectivity.[5]

  • Milder and safer than elemental bromine.[3]

Limitations:

  • May be ineffective for electron-deficient thiazoles.[2][3]

  • Over-bromination can occur, especially with prolonged reaction times or excess reagent.[4]

Elemental Bromine (Br₂): The Classical Powerhouse

Elemental bromine is a highly reactive and traditional brominating agent. Its potency allows for the bromination of a broad spectrum of thiazole substrates, including those that are deactivated.

Mechanism of Action: Bromine functions as a potent electrophile in a classic electrophilic aromatic substitution (EAS) mechanism. The π-system of the thiazole ring attacks a bromine molecule, forming a positively charged intermediate (a sigma complex), which then rearomatizes by losing a proton.

Performance and Experimental Insights: The high reactivity of Br₂ is a double-edged sword. While effective, it can lead to poor regioselectivity and the formation of di- and tri-brominated byproducts.[6] The reaction often generates hydrogen bromide (HBr) as a byproduct, which can protonate the basic nitrogen of the thiazole ring, forming a thiazolium hydrobromide salt.[1] This salt can precipitate out of solution, reducing yields and complicating purification.[1] The addition of a non-nucleophilic base like sodium bicarbonate can mitigate this issue.[1]

Experimental Protocol: Bromination with Br₂

  • Solution Preparation: Dissolve the thiazole substrate (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Reagent Addition: Slowly add a solution of elemental bromine (1.0-1.1 eq) in the same solvent to the reaction mixture, maintaining a controlled temperature (often room temperature or below).

  • Reaction: Stir the mixture until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Neutralization & Extraction: Neutralize any HBr with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.[1]

  • Purification: Dry the combined organic extracts, concentrate, and purify the product, typically by column chromatography.

Advantages:

  • Highly reactive, suitable for a wide range of substrates.[3]

  • Economical.[7]

Limitations:

  • Highly toxic, corrosive, and volatile liquid requiring specialized handling.[3][6]

  • Often results in lower regioselectivity and over-bromination.[6]

  • Formation of HBr byproduct can complicate the reaction and purification.[1]

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The Safer Alternative

DBDMH is a crystalline solid that serves as an excellent alternative to both NBS and elemental bromine. It contains two bromine atoms per molecule and is regarded as a safer and more convenient reagent.[8][9]

Mechanism of Action: Similar to NBS, DBDMH provides a source of electrophilic bromine for the EAS reaction.

Performance and Experimental Insights: DBDMH often mirrors the reactivity and selectivity of NBS, providing good yields of C5-brominated thiazoles under mild conditions.[8] It is a cost-effective choice as one mole of DBDMH can deliver two moles of electrophilic bromine.[9] It has been successfully employed in the bromination of various heterocyclic systems.[10]

Advantages:

  • Stable, non-volatile solid, making it safer to handle than Br₂.[9]

  • Cost-effective due to the presence of two bromine atoms.[9]

  • Often provides high yields and selectivity comparable to NBS.[8]

Limitations:

  • May share the same limitation as NBS in being less effective for strongly deactivated thiazoles.

Data Summary: A Head-to-Head Comparison

Brominating AgentPhysical FormHandling & SafetyReactivityTypical RegioselectivityKey Byproducts
N-Bromosuccinimide (NBS) Crystalline SolidEasy and relatively safe.[3][6]Moderate to High[3]High for C5[5]Succinimide
**Elemental Bromine (Br₂) **Fuming LiquidDifficult; highly corrosive and toxic.[3]Very High[3]Moderate to Low[6]HBr, Polybrominated products[1]
DBDMH Crystalline SolidEasy and safer than Br₂.[9]Moderate to High[8]High for C55,5-dimethylhydantoin

Visualizing the Synthetic Workflow

The general laboratory procedure for the bromination of a thiazole derivative follows a consistent pattern, outlined below.

Caption: Generalized workflow for the electrophilic bromination of thiazoles.

The underlying chemical transformation is the electrophilic aromatic substitution, as depicted in the following mechanism.

EAS_Mechanism Thiazole Thiazole SigmaComplex Sigma Complex (Resonance Stabilized) Thiazole->SigmaComplex + Br+ Br_plus Br+ Bromothiazole Bromothiazole SigmaComplex->Bromothiazole - H+ H_plus H+

Caption: Simplified mechanism of electrophilic bromination on the thiazole ring.

Conclusion and Recommendations

The choice of a brominating agent for thiazole synthesis is a strategic decision that must be tailored to the substrate's reactivity, the desired regiochemical outcome, and practical considerations of safety and scale.

  • N-Bromosuccinimide (NBS) stands out as the reagent of choice for most applications , particularly for the C5-bromination of activated or neutral thiazoles. Its ease of handling, safety profile, and high selectivity make it ideal for both discovery and process chemistry.

  • Elemental Bromine (Br₂) should be reserved for cases where other reagents fail, such as with highly electron-deficient thiazoles . Its use necessitates stringent safety precautions and careful optimization to control its high reactivity and minimize byproduct formation.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent and often superior alternative to NBS . It offers a similar reactivity profile with enhanced atom economy and a comparable safety profile, making it a highly recommended reagent for green and cost-effective synthesis.

By carefully considering these factors, researchers can confidently select the optimal brominating agent to efficiently and selectively forge the C-Br bond on the thiazole core, accelerating their path toward novel molecular entities.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

  • Al-Soud, Y. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. [Link]

  • LookChem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • American Chemical Society. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. [Link]

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2, 1, 3-benzothiadiazole: Preparation of 4, 7-dibromobenzo [c]-1, 2, 5-thiadiazole via N-bromosuccinimide. [Link]

  • MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]

  • Chemia. (2021). Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. [Link]

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • ResearchGate. (n.d.). Bromination of 2-Thiazolylhydrazones. [Link]

  • Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

  • WordPress. (2026). Br2 and Electorphilic Br+ reagents. [Link]

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Safety & Regulatory Compliance

Safety

3-bromo-1,2-thiazole-4-carboxylic acid proper disposal procedures

3-Bromo-1,2-thiazole-4-carboxylic Acid: Comprehensive Laboratory Disposal and Safety Guide For researchers, medicinal chemists, and drug development professionals, halogenated heterocyclic scaffolds like 3-bromo-1,2-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Bromo-1,2-thiazole-4-carboxylic Acid: Comprehensive Laboratory Disposal and Safety Guide

For researchers, medicinal chemists, and drug development professionals, halogenated heterocyclic scaffolds like 3-bromo-1,2-thiazole-4-carboxylic acid (CAS: 1309469-83-7) are invaluable building blocks for drug discovery. However, the presence of both a bromine atom and a thiazole ring necessitates stringent safety and disposal protocols. Improper handling not only poses immediate risks to laboratory personnel but also exposes facilities to severe regulatory penalties under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides a self-validating operational workflow for the safe handling, segregation, and disposal of this compound, ensuring compliance and operational efficiency.

Chemical Profile & Hazard Assessment

Before establishing a disposal plan, it is critical to understand the mechanistic causality behind the compound's hazards. 3-bromo-1,2-thiazole-4-carboxylic acid acts as an acute toxicant and an irritant[2]. Furthermore, its halogenated nature dictates its end-of-life pathway: it cannot be disposed of in standard organic waste streams. Incineration of halogenated organics requires specialized high-temperature facilities to prevent the formation of toxic byproducts like dioxins and furans.

Table 1: Hazard Classification and Operational Implications

GHS Hazard ClassCategoryHazard StatementOperational Implication
Acute Toxicity Category 4H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)Mandates the use of fume hoods and appropriate PPE (nitrile gloves, lab coat, safety goggles)[2].
Skin Irritation Category 2H315 (Causes skin irritation)Requires immediate decontamination protocols for affected areas[2].
Eye Irritation Category 2AH319 (Causes serious eye irritation)Safety glasses with side shields or face shields are mandatory[2].
Specific Target Organ Toxicity STOT SE 3H336 (May cause drowsiness or dizziness)Restricts handling and waste transfer to well-ventilated environments[2].

Operational Workflow: Bench-Level Safety & Segregation

The most common failure point in hazardous waste management is improper segregation at the bench[1]. Mixing halogenated waste (like 3-bromo-1,2-thiazole-4-carboxylic acid) with non-halogenated solvents can lead to dangerous exothermic reactions or drastically increase disposal costs, as vendors charge premiums for mixed streams.

Step-by-Step Methodology: Waste Segregation and SAA Management

  • Designate a Satellite Accumulation Area (SAA): Under EPA RCRA guidelines (40 CFR 262.15), establish an SAA at or near the point of generation. The waste must remain under the control of the operator generating it[3].

  • Select Compatible Containers: Use chemically compatible, sealable containers such as high-density polyethylene (HDPE) or glass. Do not use metal containers, as the carboxylic acid moiety can cause corrosion over time, compromising the container's integrity.

  • Labeling: Immediately label the container with the words "Hazardous Waste," the specific chemical name ("Halogenated Organic Waste: contains 3-bromo-1,2-thiazole-4-carboxylic acid"), and the primary hazards (Toxic, Irritant).

  • Segregation: Strictly isolate this waste from strong oxidizers, strong bases, and non-halogenated organic solvents.

  • Volume Limits: Monitor the SAA continuously. Once 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) is accumulated, the container must be dated and moved to a Central Accumulation Area (CAA) within three consecutive days[3].

Institutional Disposal Plan & Lab-Packing

A self-validating disposal system relies on rigorous documentation. From the moment the waste leaves the SAA, its chain of custody must be tracked via an EPA Uniform Hazardous Waste Manifest to ensure "cradle-to-grave" compliance.

Step-by-Step Methodology: CAA to Final Disposal

  • Transfer to CAA: Move the sealed, labeled container to the facility's Central Accumulation Area. Ensure the area is inspected at least weekly for leaks or deterioration[1].

  • Time-Limit Compliance: Depending on your facility's generator status, ensure the waste is shipped off-site within the legal timeframe. Small Quantity Generators (SQGs) typically have 180 days, while Large Quantity Generators (LQGs) have 90 days[4].

  • Lab-Pack Consolidation: Engage a licensed hazardous waste management vendor. The vendor will perform a "lab-pack," methodically categorizing and consolidating smaller containers of compatible halogenated wastes into a larger DOT-approved drum packed with inert absorbent material[5].

  • Final Disposal (High-Temperature Incineration): Ensure the vendor's profile specifies high-temperature incineration. This is the only acceptable method for halogenated thiazoles to ensure the complete thermal destruction of the carbon-halogen bonds and prevent environmental contamination.

Logical Workflow Visualization

The following diagram illustrates the critical path for the safe handling and disposal of 3-bromo-1,2-thiazole-4-carboxylic acid, from generation to final destruction.

WasteDisposal Gen Waste Generation (3-bromo-1,2-thiazole-4-carboxylic acid) Haz Hazard Determination (RCRA & GHS Profiling) Gen->Haz Identify Hazards Seg Waste Segregation (Isolate Halogenated Organics) Haz->Seg Classify as Halogenated SAA Satellite Accumulation Area (SAA) (At/near point of generation) Seg->SAA Transfer to compatible container CAA Central Accumulation Area (CAA) (Strict time limits: 90/180 days) SAA->CAA Container full / Time limit reached Disp Licensed Disposal / Lab Pack (High-Temp Incineration) CAA->Disp EPA Manifest & Vendor Pickup

Operational workflow for the RCRA-compliant disposal of halogenated thiazole waste.

References

  • Lab Manager. "Hazardous Waste Management in the Laboratory." labmanager.com.
  • Environmental Marketing Services. "Lab Chemical Disposal." emsllcusa.com.
  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ergenvironmental.com.
  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." epa.gov.
  • NextSDS. "4-bromo-1,2-thiazole-3-carboxylic acid — Chemical Substance Information." nextsds.com.
  • American Chemical Society (ACS). "Regulation of Laboratory Waste." acs.org.

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